molecular formula C6H13I B118524 1-Iodohexane CAS No. 638-45-9

1-Iodohexane

Cat. No.: B118524
CAS No.: 638-45-9
M. Wt: 212.07 g/mol
InChI Key: ANOOTOPTCJRUPK-UHFFFAOYSA-N
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Description

1-Iodohexane is a vital alkyl halide intermediate that serves as a versatile alkylating agent in organic synthesis . It is particularly valued for its ability to efficiently transfer a hexyl group to oxygen, sulfur, nitrogen, and carbon nucleophiles via nucleophilic substitution reactions, making it indispensable for modifying the lipophilicity and steric bulk of target molecules . A primary application of this compound is its role as a precursor in the synthesis of longer-chain hydrocarbons, such as tetradecane . Its reactivity is also leveraged in more complex synthetic methodologies, including the functionalization of non-activated aliphatic C-H bonds when paired with specialized electrophilic iron catalysts . As a reagent, this compound is stabilized with copper chips to maintain its integrity and is intended strictly for laboratory research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodohexane
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InChI

InChI=1S/C6H13I/c1-2-3-4-5-6-7/h2-6H2,1H3
Source PubChem
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InChI Key

ANOOTOPTCJRUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCI
Source PubChem
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Molecular Formula

C6H13I
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DSSTOX Substance ID

DTXSID2049341
Record name 1-Iodohexane
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Molecular Weight

212.07 g/mol
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CAS No.

638-45-9, 25495-92-5
Record name 1-Iodohexane
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Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties and Structure of 1-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-iodohexane (CAS No. 638-45-9).[1] It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis. This document details the physicochemical properties, structural identifiers, and spectroscopic data of this compound. Furthermore, it presents detailed experimental protocols for its synthesis via the Finkelstein reaction and the iodination of 1-hexanol.

Chemical Structure and Identification

This compound is a linear alkyl halide characterized by a hexane chain with an iodine atom at the primary position.[1] Its structure and key identifiers are summarized below.

Structural Identifiers

A logical diagram illustrating the relationship between the various identifiers for this compound is provided below.

1-Iodohexane_Identifiers Logical Relationship of this compound Identifiers cluster_name Chemical Name & Formula cluster_representations Line Notations cluster_registry Registry Numbers IUPAC_Name IUPAC Name This compound Formula Molecular Formula C6H13I IUPAC_Name->Formula CAS CAS Number 638-45-9 IUPAC_Name->CAS Synonyms Synonyms Hexyl iodide n-Hexyl iodide Synonyms->IUPAC_Name SMILES SMILES CCCCCCI Formula->SMILES InChI InChI InChI=1S/C6H13I/c1-2-3-4-5-6-7/h2-6H2,1H3 SMILES->InChI InChIKey InChIKey ANOOTOPTCJRUPK-UHFFFAOYSA-N InChI->InChIKey PubChem_CID PubChem CID 12527 CAS->PubChem_CID

Diagram of this compound Identifiers
Quantitative Structural and Physical Data

The following tables summarize the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C6H13I
Molecular Weight 212.07 g/mol
Appearance Colorless to light yellow liquid
Odor Faint, characteristic
Density 1.437 g/cm³ at 25 °C
Boiling Point 181 °C
Melting Point -75 °C
Flash Point 67 °C
Solubility Practically insoluble in water; soluble in organic solvents
Refractive Index (n20/D) 1.4928
IdentifierValue
IUPAC Name This compound
Synonyms Hexyl iodide, n-Hexyl iodide
CAS Number 638-45-9
PubChem CID 12527
SMILES CCCCCCI
InChI InChI=1S/C6H13I/c1-2-3-4-5-6-7/h2-6H2,1H3
InChIKey ANOOTOPTCJRUPK-UHFFFAOYSA-N

Experimental Protocols for Synthesis

This compound is a valuable intermediate in organic synthesis, often used as an alkylating agent.[1][2] It can be synthesized through several methods, with two common procedures detailed below.

Synthesis via Finkelstein Reaction from 1-Bromohexane

This method involves a halogen exchange reaction, a classic Finkelstein reaction, where 1-bromohexane is converted to this compound using sodium iodide in acetone.[2] The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone.

Reaction Scheme:

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromohexane (1 equivalent) in anhydrous acetone.

  • Addition of Sodium Iodide: Add sodium iodide (1.5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The formation of a white precipitate (sodium bromide) will be observed.

  • Workup: After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.

  • Solvent Removal: Remove the acetone from the filtrate by rotary evaporation.

  • Extraction: Dissolve the residue in diethyl ether and wash with an equal volume of water, followed by a wash with 10% aqueous sodium thiosulfate solution to remove any residual iodine, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

Synthesis from 1-Hexanol using Triphenylphosphine and Iodine

This method converts the primary alcohol, 1-hexanol, to this compound using triphenylphosphine and iodine.[2]

Reaction Scheme:

Experimental Procedure:

  • Reaction Setup: To a solution of triphenylphosphine (1.2 equivalents) in dichloromethane (CH2Cl2) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add iodine (1.2 equivalents) portion-wise with stirring.

  • Addition of 1-Hexanol: Once the iodine has reacted to form the triphenylphosphine-iodine adduct, add 1-hexanol (1 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel (eluting with hexane) to separate the this compound from the triphenylphosphine oxide byproduct.

Spectroscopic Data

The following sections provide an overview of the characteristic spectroscopic data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different protons in the molecule.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (H-6)~0.90Triplet~7.0
-(CH₂)₃- (H-3, H-4, H-5)~1.2-1.4Multiplet-
-CH₂- (H-2)~1.83Quintet~7.2
-CH₂I (H-1)~3.18Triplet~7.1
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

Assignment Chemical Shift (δ, ppm)
C-6 (CH₃)~13.9
C-5~22.3
C-4~31.0
C-3~33.2
C-2~30.4
C-1 (CH₂I)~7.1
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for C-H and C-I bonds.[3][4]

Wavenumber (cm⁻¹) Vibrational Mode
2955-2855C-H stretching (alkane)
1465C-H bending (CH₂)
1378C-H bending (CH₃)
~560C-I stretching
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.[5]

m/z Fragment Ion Identity
212[C₆H₁₃I]⁺Molecular Ion (M⁺)
127[I]⁺Iodine cation
85[C₆H₁₃]⁺Hexyl cation (Loss of I)
57[C₄H₉]⁺Butyl cation
43[C₃H₇]⁺Propyl cation

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and eye irritation.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated area away from heat and ignition sources. It is also light-sensitive and should be stored in a dark or opaque container.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and spectroscopic data of this compound. The information presented is intended to support researchers and professionals in their work by providing a comprehensive and easily accessible reference for this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Iodohexane (CAS: 638-45-9)

This technical guide provides a comprehensive overview of this compound (CAS Number: 638-45-9), a versatile haloalkane utilized in a variety of chemical applications. This document consolidates its chemical and physical properties, spectroscopic data, safety and handling protocols, synthesis methods, and key applications, with a focus on its role in organic synthesis and material science.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid organic compound.[1] It is classified as a haloalkane and consists of a six-carbon straight-chain alkane (hexane) with an iodine atom attached to the first carbon.[1] Due to the presence of the heavy iodine atom, it has a higher boiling point than its non-iodinated counterparts.[1] It is considered a combustible, light-sensitive liquid that is practically insoluble in water.[2] As a stabilizer, copper is frequently added to the compound.[2][3]

PropertyValueSource
CAS Number 638-45-9[2][3]
Molecular Formula C₆H₁₃I[1][2]
Molecular Weight 212.07 g/mol [2][3]
Appearance Colorless to light yellow/orange liquid[1][4][5]
Density 1.437 g/mL at 25 °C[2][3]
Boiling Point 179-181 °C[2][3][6]
Melting Point -75 °C[2][6]
Flash Point 61 °C (141.8 °F) - closed cup[3][7]
Refractive Index n20/D 1.492[3]
Solubility Practically insoluble in water; Soluble in organic solvents[1][2]
Vapor Density 7.31[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeAvailable DataSource
¹H NMR Spectrum available (90 MHz in CDCl₃)[8][9]
¹³C NMR Spectrum available (in CDCl₃)[8]
Mass Spectrometry GC-MS data available (Electron Ionization)[8][10][11]
Infrared (IR) FTIR (Neat), ATR-IR, and liquid film spectra available[8][10]
Raman Spectrum available[10]

Safety and Handling

This compound is considered hazardous and requires careful handling.[7]

GHS Hazard Classification:

Hazard ClassCategorySource
Acute Toxicity, OralCategory 4[10][12]
Skin IrritationCategory 2[10][12]
Serious Eye Damage/IrritationCategory 1 / 2[10][12]
Specific target organ toxicity (single exposure)Category 3 (Respiratory irritation)[10][12]
Combustible Liquid[4][7]

Hazard and Precautionary Statements:

CodeStatementSource
H302 Harmful if swallowed[10][12][13]
H315 Causes skin irritation[10][12][13]
H318 / H319 Causes serious eye damage / Causes serious eye irritation[10][12][13]
H335 May cause respiratory irritation[10][12][13]
H411 Toxic to aquatic life with long lasting effects[4]
P261 Avoid breathing dust/fume/gas/mist/vapours/spray[12][13]
P270 Do not eat, drink or smoke when using this product[12][13]
P280 Wear protective gloves/protective clothing/eye protection/face protection[12][13]
P301+P312/P317 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Get medical help.[12][13]
P302+P352 IF ON SKIN: Wash with plenty of water[12]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and Storage:

  • Handle in a well-ventilated place.[12]

  • Wear suitable protective clothing, gloves, and eye/face protection.[12]

  • Avoid contact with skin and eyes and avoid breathing vapors.[12]

  • Keep away from open flames, hot surfaces, and sources of ignition.[7]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[7][12]

  • Store apart from strong oxidizing agents and strong bases.[7]

Synthesis of this compound

This compound can be prepared through several synthetic routes, primarily involving nucleophilic substitution reactions.

Common Synthesis Methods:

  • Finkelstein Reaction: Treating 1-bromohexane with potassium iodide.[2]

  • From Alcohol: Reacting 1-hexanol with iodine and triphenylphosphine.[2]

  • From 1-Chlorohexane: A method using sodium iodide in acetone with microwave irradiation has also been described.[14]

G cluster_0 Synthesis Pathways A 1-Hexanol D This compound A->D I₂, PPh₃ B 1-Bromohexane B->D KI, Acetone (Finkelstein Reaction) C 1-Chlorohexane C->D NaI, Acetone (Microwave Irradiation)

General synthesis pathways for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Chlorohexane via Microwave Irradiation

This protocol is based on a described method for the synthesis of this compound.[14]

Materials:

  • 1-Chlorohexane

  • Sodium iodide (NaI)

  • Acetone

  • Microwave reactor

Procedure:

  • Dissolve 1-Chlorohexane (1.52 mmol) and Sodium iodide (1.81 mmol) in acetone (3 mL).

  • Subject the mixture to microwave irradiation at 180 Watts.

  • Maintain the reaction conditions at a pressure of 2 bar and a temperature of 80°C for 10 minutes.[14]

  • After the reaction, filter the mixture to remove the sodium chloride precipitate.

  • Wash the filtrate with dichloromethane (CH₂Cl₂).

  • Remove the solvent in vacuo to yield the crude product.

  • Purify the crude product using flash chromatography to obtain pure this compound.

G start Start dissolve Dissolve 1-Chlorohexane and NaI in Acetone start->dissolve microwave Microwave Irradiation (180W, 80°C, 10 min) dissolve->microwave filter Filter to Remove NaCl microwave->filter wash Wash with CH₂Cl₂ filter->wash evaporate Solvent Removal (in vacuo) wash->evaporate purify Flash Chromatography evaporate->purify end Pure this compound purify->end

Workflow for microwave-assisted synthesis.

Applications and Reactions

This compound is a valuable reagent and intermediate in organic synthesis and material science.[1][15]

Key Applications:

  • Alkylating Agent: It is widely used as an alkylating agent to introduce a hexyl group into various molecules.[2][16]

  • Organic Synthesis Intermediate: It serves as a starting material for the preparation of other organic compounds.[1][2][15] For example, it is used in the production of tetradecane.[2][4]

  • Material Science: In material science, this compound is used to functionalize polymers, monomers, and other organic matrices.[16] The introduction of the hexyl functional group can modify material properties such as solubility, flexibility, thermal stability, and hydrophobicity.[16]

  • Cross-Coupling Reactions: this compound participates in palladium-catalyzed cross-coupling reactions. A notable example is its reaction with 9-octyl-9-borabicyclo[3.3.1]nonane to produce tetradecane.[3][4][17]

G cluster_0 Palladium-Catalyzed Cross-Coupling A This compound C Tetradecane A->C B 9-Octyl-9-borabicyclo[3.3.1]nonane B->C catalyst Pd Catalyst catalyst->C

Reaction scheme for tetradecane synthesis.

This guide provides essential technical information for professionals working with this compound. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 1-Iodohexane: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties of 1-iodohexane and its application in organic synthesis, specifically focusing on the Williamson ether synthesis, a fundamental reaction in drug development and materials science.

Core Properties of this compound

This compound is a colorless to pale yellow liquid classified as a haloalkane.[1] It consists of a six-carbon alkyl chain with an iodine atom attached to the terminal carbon.[1] Due to the presence of the heavy iodine atom, it has a higher boiling point than its corresponding bromo- or chloro-alkane counterparts.[1] It is primarily utilized as an alkylating agent in organic synthesis for introducing a hexyl group to a molecule.[2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₁₃I
Molecular Weight 212.07 g/mol
Appearance Colorless to yellowish liquid
Density 1.437 g/cm³ at 25 °C
Melting Point -75 °C
Boiling Point 181 °C
Solubility in Water Practically insoluble
CAS Number 638-45-9

Application in Organic Synthesis: The Williamson Ether Synthesis

A primary application of this compound is in the Williamson ether synthesis, a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[4] This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking the primary carbon of the alkyl halide.[4][5] this compound is an excellent substrate for this reaction due to iodine being a good leaving group and the unhindered nature of the primary carbon.[6]

Reaction Scheme: Synthesis of Hexyl Phenyl Ether

The logical relationship between the reactants and products in the synthesis of hexyl phenyl ether from this compound is illustrated below.

logical_relationship cluster_reactants Reactants cluster_reaction Reaction cluster_products Products phenol Phenol reaction_type Williamson Ether Synthesis (SN2 Mechanism) phenol->reaction_type base Base (e.g., NaOH) base->reaction_type iodo This compound iodo->reaction_type ether Hexyl Phenyl Ether reaction_type->ether salt Sodium Iodide reaction_type->salt water Water reaction_type->water

Figure 1: Logical relationship of reactants and products.

Detailed Experimental Protocol: Synthesis of Hexyl Phenyl Ether

This protocol details the synthesis of hexyl phenyl ether using this compound and phenol.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH) or sodium hydride (NaH)

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous DMF. Carefully add sodium hydroxide (1.1 equivalents) or sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide.[3]

  • Alkylation: Add this compound (1.05 equivalents) to the reaction mixture. Heat the mixture to 80°C and maintain this temperature for 4-6 hours.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing water and extract with diethyl ether (3 times).[3]

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove any remaining DMF and inorganic salts.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure hexyl phenyl ether.[3]

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification process.

experimental_workflow arrow arrow start Start phenoxide 1. Phenoxide Formation (Phenol + Base in DMF) start->phenoxide alkylation 2. Alkylation (Add this compound, heat to 80°C) phenoxide->alkylation monitor 3. Monitor Reaction (TLC) alkylation->monitor workup 4. Work-up (Cool, extract with Diethyl Ether) monitor->workup Reaction Complete wash 5. Washing (Wash with Water and Brine) workup->wash dry 6. Drying & Concentration (Dry with MgSO4, Rotovap) wash->dry purify 7. Purification (Fractional Distillation) dry->purify end End (Pure Hexyl Phenyl Ether) purify->end

Figure 2: Experimental workflow for hexyl phenyl ether synthesis.

Reaction Mechanism: S(_N)2 Pathway

The Williamson ether synthesis with a primary alkyl halide like this compound proceeds through a concerted S(_N)2 mechanism. The phenoxide ion performs a backside attack on the electrophilic carbon atom bonded to the iodine. This simultaneous bond-forming and bond-breaking process leads to an inversion of stereochemistry at the carbon center (though not relevant for this compound) and the formation of the ether.

S(_N)2 Mechanism Diagram

The diagram below illustrates the flow of electrons and the transition state of the reaction.

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products r1 Phenoxide Ion (Nucleophile) ts [Ph---O---C---I]⁻ r1->ts Backside Attack r2 This compound (Electrophile) r2->ts p1 Hexyl Phenyl Ether ts->p1 Bond Formation p2 Iodide Ion (Leaving Group) ts->p2 Bond Cleavage

Figure 3: S(_N)2 mechanism for the Williamson ether synthesis.

References

An In-depth Technical Guide to the Synthesis of 1-Iodohexane from 1-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-iodohexane from 1-hexanol, a fundamental transformation in organic chemistry. This compound is a valuable alkylating agent and an essential intermediate in the synthesis of more complex molecules, including pharmaceuticals and functionalized materials. This document details the most effective synthetic methodologies, provides explicit experimental protocols, and presents a comparative analysis of these methods.

Introduction and Overview

The conversion of alcohols to alkyl iodides is a crucial functional group transformation. Alkyl iodides are highly reactive intermediates, readily participating in nucleophilic substitution and cross-coupling reactions. The synthesis of this compound from 1-hexanol is typically achieved through nucleophilic substitution, where the hydroxyl group of the alcohol is converted into a good leaving group, which is subsequently displaced by an iodide ion.

Several methods have been developed for this conversion, with the most prominent being the Appel reaction, which utilizes triphenylphosphine and iodine, and methods employing a source of iodide in conjunction with a Lewis or Brønsted acid. The choice of method often depends on factors such as the desired yield, reaction conditions, and the scale of the synthesis.

Synthetic Methodologies

The Appel Reaction

The Appel reaction is a widely used method for the conversion of primary and secondary alcohols to their corresponding alkyl halides under mild conditions.[1] In the context of synthesizing this compound, 1-hexanol is treated with triphenylphosphine (PPh₃) and iodine (I₂). The reaction is often carried out in the presence of a weak base, such as imidazole, to neutralize the hydrogen iodide generated in situ.[2]

The reaction proceeds via the formation of a phosphonium iodide species from triphenylphosphine and iodine. The alcohol then attacks the phosphonium species, leading to the formation of an alkoxyphosphonium iodide intermediate. Subsequent Sₙ2 attack by the iodide ion on the carbon atom bearing the activated hydroxyl group results in the formation of this compound and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[3]

Lewis Acid-Mediated Iodination

Another effective method involves the use of a Lewis acid to activate the hydroxyl group of the alcohol, facilitating its displacement by an iodide ion. A notable example is the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in a polar aprotic solvent like acetonitrile.[2] This system offers a mild and efficient route to alkyl iodides from a variety of alcohols.[2] The Lewis acid coordinates to the oxygen atom of the alcohol, making it a better leaving group.

Comparative Data Presentation

The following table summarizes the quantitative data for different methods of synthesizing this compound from 1-hexanol, allowing for easy comparison of their efficacy.

MethodReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Appel Reaction PPh₃, I₂, ImidazoleDichloromethane0 to rt0.5 - 3 h~90-98[4]
Lewis Acid-Mediated CeCl₃·7H₂O, NaIAcetonitrileReflux20 hHigh[2]
Heteropolyacid-Catalyzed H₄SiW₁₂O₄₀, KIAcetonitrilert-Good to Excellent[5]

Note: "rt" denotes room temperature. Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Synthesis of this compound via the Appel Reaction

This protocol is a representative procedure for the synthesis of this compound from 1-hexanol using triphenylphosphine and iodine with imidazole.

Reagents and Materials:

  • 1-Hexanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a solution of triphenylphosphine (1.5 equivalents) and imidazole (2.0 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C (ice bath), add iodine (1.5 equivalents) portion-wise with stirring.

  • Once the iodine has completely dissolved and the solution is homogeneous, add 1-hexanol (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decolorize the excess iodine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound. The boiling point of this compound is approximately 180-182 °C at atmospheric pressure.

Synthesis of this compound using CeCl₃·7H₂O and NaI

This protocol is based on the general method described by Di Deo et al. for the conversion of alcohols to alkyl iodides.[2]

Reagents and Materials:

  • 1-Hexanol

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium iodide (NaI)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask with a reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a stirred suspension of sodium iodide (1.2 equivalents) in acetonitrile, add 1-hexanol (1.0 equivalent) and cerium(III) chloride heptahydrate (1.5 equivalents).

  • Heat the resulting mixture to reflux and maintain for approximately 20 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous mixture with diethyl ether (or another suitable organic solvent).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Appel_Reaction_Mechanism PPh3 PPh₃ PhosphoniumIodide [Ph₃P-I]⁺ I⁻ PPh3->PhosphoniumIodide I2 I₂ I2->PhosphoniumIodide Alkoxyphosphonium [Ph₃P-OR]⁺ I⁻ Alkoxyphosphonium Iodide PhosphoniumIodide->Alkoxyphosphonium + R-OH Hexanol 1-Hexanol (R-OH) Hexanol->Alkoxyphosphonium Iodohexane This compound (R-I) Alkoxyphosphonium->Iodohexane Sₙ2 attack PPh3O Triphenylphosphine Oxide (Ph₃P=O) Alkoxyphosphonium->PPh3O Iodide_ion I⁻ Iodide_ion->Iodohexane

Appel Reaction Mechanism for Iodination.

Synthesis_Workflow start Start: 1-Hexanol & Reagents reaction Reaction Mixture (e.g., Appel or Lewis Acid method) start->reaction monitoring Monitor Reaction (TLC / GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Reaction Complete drying Drying of Organic Phase (e.g., MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Fractional Distillation) concentration->purification product Pure this compound purification->product

References

An In-depth Technical Guide to the Preparation of 1-Iodohexane from 1-Bromohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-iodohexane from 1-bromohexane, a common halogen exchange reaction with significant applications in organic synthesis. The primary method detailed is the Finkelstein reaction, a robust and efficient SN2 reaction for the preparation of primary alkyl iodides.

Reaction Principle: The Finkelstein Reaction

The conversion of 1-bromohexane to this compound is achieved through the Finkelstein reaction.[1] This nucleophilic bimolecular substitution (SN2) reaction involves the exchange of a halogen atom.[1] In this specific application, the bromide in 1-bromohexane is displaced by an iodide ion. The reaction is typically carried out by treating the alkyl bromide with a solution of sodium iodide in acetone.[1]

The success of the Finkelstein reaction is driven by Le Châtelier's principle. Sodium iodide is soluble in acetone, while the resulting sodium bromide is not.[1] The precipitation of sodium bromide from the reaction mixture shifts the equilibrium towards the formation of the desired this compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactant, product, and the reaction itself.

Table 1: Physicochemical Properties of 1-Bromohexane and this compound

Property1-BromohexaneThis compound
Molecular Formula C₆H₁₃BrC₆H₁₃I
Molecular Weight 165.07 g/mol 212.07 g/mol
Boiling Point 154-158 °C179-181 °C
Density 1.176 g/mL at 25 °C1.437 g/mL at 25 °C
Appearance Colorless liquidColorless to light yellow liquid

Table 2: Reaction Parameters and Expected Yield

ParameterValue
Reaction Type Finkelstein Reaction (SN2)
Reactants 1-Bromohexane, Sodium Iodide
Solvent Acetone
Reaction Temperature Reflux (approx. 56 °C)
Reaction Time Several hours to overnight
Typical Yield High (often >80%)

Table 3: Spectroscopic Data for this compound Characterization

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃) Chemical shifts (δ) will be present for the different protons in the hexyl chain.
¹³C NMR (CDCl₃) Chemical shifts will be present for the six distinct carbon atoms.[2][3]
Infrared (IR) Characteristic peaks for C-H stretching and bending.
Mass Spectrometry (MS) Molecular ion peak (M⁺) and characteristic fragmentation pattern.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 1-bromohexane.

Materials and Reagents:

  • 1-bromohexane

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • 5% aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromohexane and a molar excess (typically 1.5 to 3 equivalents) of anhydrous sodium iodide.

  • Solvent Addition: Add a sufficient volume of anhydrous acetone to dissolve the reactants.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide). The reaction is typically allowed to proceed for several hours or overnight to ensure completion.

  • Workup - Quenching and Extraction:

    • After cooling the reaction mixture to room temperature, remove the acetone using a rotary evaporator.

    • To the resulting residue, add diethyl ether to dissolve the organic product.

    • Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium thiosulfate solution to remove any unreacted iodine.

    • Wash the organic layer sequentially with water and then with a saturated aqueous sodium chloride solution (brine).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Visualizations

Reaction Mechanism:

Finkelstein_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Bromohexane 1-Bromohexane (CH₃(CH₂)₄CH₂Br) TS [I---CH₂(CH₂)₄CH₃---Br]⁻ Bromohexane->TS SN2 Attack Iodide Iodide Ion (I⁻) Iodide->TS Iodohexane This compound (CH₃(CH₂)₄CH₂I) TS->Iodohexane Bromide Bromide Ion (Br⁻) TS->Bromide

Caption: The SN2 mechanism of the Finkelstein reaction for this compound synthesis.

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A Combine 1-Bromohexane and NaI in Acetone B Reflux Reaction Mixture A->B C Remove Acetone (Rotary Evaporation) B->C D Dissolve in Diethyl Ether C->D E Wash with 5% Na₂S₂O₃ D->E F Wash with Water and Brine E->F G Dry over MgSO₄ F->G H Remove Diethyl Ether (Rotary Evaporation) G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: A streamlined workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 1-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of 1-iodohexane, detailing its degradation pathways, recommended storage conditions, and analytical methodologies for assessing its purity over time. The information herein is intended to ensure the integrity of this compound in research and development settings.

Introduction to this compound Stability

This compound (C₆H₁₃I) is a colorless to light yellow liquid classified as a haloalkane.[1] It serves as a valuable alkylating agent and intermediate in organic synthesis.[1][2] However, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making this compound susceptible to degradation under various environmental conditions. Its stability is a critical factor for the reliability and reproducibility of experimental results.

The primary factors influencing the stability of this compound are exposure to light, elevated temperatures, and atmospheric oxygen.[2][3] Degradation often manifests as a discoloration of the liquid, turning yellow or brown due to the formation of dissolved iodine. To mitigate degradation, commercial preparations of this compound are often supplied with a stabilizer, such as copper chips.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₆H₁₃I
Molecular Weight 212.07 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 179-180 °C
Melting Point -75 °C
Density 1.437 g/mL at 25 °C
Solubility Insoluble in water, soluble in organic solvents

(Data sourced from multiple chemical suppliers and databases)

Factors Affecting Stability and Degradation Pathways

The stability of this compound is compromised by several factors, each initiating distinct degradation pathways. Understanding these pathways is crucial for implementing effective storage and handling procedures.

Photodegradation

Exposure to light, particularly in the ultraviolet spectrum, can induce the homolytic cleavage of the C-I bond, generating a hexyl radical and an iodine radical. This initiation step can trigger a free-radical chain reaction, leading to the formation of various byproducts and molecular iodine (I₂), which is responsible for the characteristic yellow or brown discoloration.

Thermal Decomposition

Elevated temperatures accelerate the rate of decomposition. The primary thermal degradation pathway for this compound is elimination (dehydrohalogenation) to form 1-hexene and hydrogen iodide (HI). At higher temperatures, further decomposition and side reactions can occur.

Hydrolysis

Although insoluble in water, this compound can undergo slow hydrolysis, particularly in the presence of protic solvents or dissolved moisture. This nucleophilic substitution reaction yields 1-hexanol and hydrogen iodide. The rate of hydrolysis is generally slow but can be accelerated by elevated temperatures and the presence of nucleophiles.

A logical representation of the factors leading to the degradation of this compound is illustrated in the diagram below.

G Factors Leading to this compound Degradation Light Light (UV) Photodegradation Photodegradation (Radical Formation) Light->Photodegradation Heat Elevated Temperature ThermalDecomp Thermal Decomposition (Elimination/Substitution) Heat->ThermalDecomp Air Air (Oxygen) Oxidation Oxidation Air->Oxidation Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Iodine Iodine (I₂) Photodegradation->Iodine HI Hydrogen Iodide (HI) ThermalDecomp->HI Hexene 1-Hexene ThermalDecomp->Hexene Peroxides Organic Peroxides Oxidation->Peroxides Hydrolysis->HI Hexanol 1-Hexanol Hydrolysis->Hexanol G Workflow for this compound Stability Study start Start: Obtain High-Purity This compound initial_analysis Time-Zero Analysis (GC-MS, HPLC) start->initial_analysis stress_conditions Expose Aliquots to Stress Conditions (Heat, Light, Humidity) initial_analysis->stress_conditions sampling Withdraw Samples at Defined Time Points stress_conditions->sampling sampling->sampling Continue for Duration of Study analysis Analyze Samples (GC-MS, HPLC) sampling->analysis data_analysis Quantify this compound and Degradation Products analysis->data_analysis report Report Findings and Determine Shelf-Life data_analysis->report

References

An In-depth Technical Guide to the Safety of 1-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for 1-Iodohexane (CAS No. 638-45-9), a vital reagent in organic synthesis. The following sections detail its physical and chemical properties, associated hazards, handling procedures, and emergency measures, compiled from various Safety Data Sheets (SDS).

Core Safety & Physical Data

This compound is a colorless to light yellow liquid.[1] It is classified as a combustible liquid and is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2][3][4] It is also toxic to aquatic life with long-lasting effects.[4][5] Due to its light-sensitive nature, it is often stabilized with copper.[5][6][7]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular FormulaC₆H₁₃I[1][8]
Molecular Weight212.07 g/mol [4][8][9]
AppearanceClear colorless to light yellow liquid[1][6][8]
OdorOdorless to faint characteristic odor[1][3]
Boiling Point179-181 °C (354.2-358 °F)[3][6][8]
Melting Point-75 °C (-103 °F)[6][8]
Flash Point61 °C (141.8 °F) - closed cup[3][10]
Density1.437 g/mL at 25 °C[7][8][11]
Solubility in WaterPractically insoluble[3][6]
Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2][4][9]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[2][4][9]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[2][4]
Hazardous to the aquatic environment, long-term hazard2H411: Toxic to aquatic life with long lasting effects[5][12]
Flammable liquids4H227: Combustible liquid[12]

Signal Word: Danger[2][4][6]

GHS Pictograms: [6][9]

  • Corrosion

  • Exclamation mark

  • Health hazard

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided safety data sheets, standard methodologies are employed to determine its physical and chemical properties.

Determination of Flash Point (Closed-Cup Method)

The flash point of a volatile liquid is determined using a closed-cup tester, such as the Pensky-Martens apparatus, following standard methods like ASTM D93.

Methodology:

  • Sample Preparation: A specified volume of this compound is placed in the test cup of the apparatus.

  • Heating: The sample is heated at a slow, constant rate.

  • Ignition Source: An ignition source is directed into the cup at regular temperature intervals.

  • Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

G General Workflow for Flash Point Determination (Closed-Cup) cluster_prep Preparation cluster_test Testing cluster_result Result A Place Sample in Test Cup B Seal the Cup A->B C Heat Sample at a Constant Rate B->C D Apply Ignition Source at Intervals C->D E Observe for a Flash D->E E->D No Flash F Record Temperature of Flash E->F Flash Observed G Correct for Barometric Pressure F->G

Workflow for Flash Point Determination

Toxicological Information and Signaling Pathways

The primary toxicological concerns with this compound are its acute oral toxicity and its irritant effects on the skin, eyes, and respiratory system.[2][4] As an alkylating agent, this compound can react with nucleophilic functional groups in biological macromolecules like DNA and proteins, leading to cellular damage and toxicity.

G Logical Relationship of this compound Hazards cluster_routes Routes of Exposure cluster_effects Adverse Effects A This compound Exposure B Ingestion A->B C Skin Contact A->C D Eye Contact A->D E Inhalation A->E F Harmful if Swallowed (Acute Toxicity) B->F G Skin Irritation C->G H Serious Eye Damage D->H I Respiratory Irritation E->I

References

An In-depth Technical Guide to the Solubility of 1-Iodohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-iodohexane in various organic solvents. Understanding the solubility characteristics of this compound is essential for its application in organic synthesis, formulation development, and various analytical procedures. This document summarizes known qualitative solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts: Solubility and Miscibility

For a liquid solute like this compound, solubility in a liquid solvent is often described in terms of miscibility . Miscible liquids are those that dissolve in each other in all proportions, forming a homogeneous solution. The principle of "like dissolves like" is a fundamental predictor of solubility. As a relatively non-polar haloalkane, this compound is expected to be readily soluble in non-polar and weakly polar organic solvents, and less soluble in highly polar solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility behavior can be inferred from its chemical properties. It is known to be soluble in several common organic solvents. For many liquid-liquid systems where high solubility is observed, the components are often described as miscible.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Alkanes HexaneMiscibleNon-polar solvent, similar intermolecular forces to this compound.
Aromatic Hydrocarbons Toluene, BenzeneMiscibleNon-polar aromatic solvents, capable of van der Waals interactions.
Ethers Diethyl EtherMiscibleWeakly polar solvent, readily dissolves non-polar compounds.
Halogenated Alkanes Dichloromethane, ChloroformSoluble/Miscible[1]Similar polarity and structure.
Ketones AcetoneMisciblePolar aprotic solvent, generally a good solvent for a wide range of compounds.
Alcohols Methanol, EthanolSoluble/Miscible[1]While polar, the alkyl chain allows for interaction with this compound.
Water WaterPractically Insoluble[2]Highly polar solvent, unable to form favorable interactions with the non-polar this compound.

Experimental Protocols

For a definitive determination of the solubility or miscibility of this compound in a specific organic solvent, a straightforward experimental approach can be employed.

Methodology for Determining Miscibility

This protocol outlines a visual method to determine if this compound is miscible in a given organic solvent at room temperature.

Materials:

  • This compound

  • Organic solvent of interest

  • Small, clear glass vials or test tubes with closures

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer (optional)

Procedure:

  • Preparation: Ensure all glassware is clean and dry to avoid any contamination that might affect the results.

  • Initial Mixture: In a clear glass vial, add a specific volume of the organic solvent (e.g., 1 mL).

  • Addition of this compound: To the same vial, add an equal volume of this compound (1 mL).

  • Mixing: Securely cap the vial and invert it several times or briefly agitate using a vortex mixer to ensure thorough mixing of the two liquids.

  • Observation: Allow the mixture to stand undisturbed for a few minutes. Observe the contents of the vial against a well-lit background.

    • Miscible: If the resulting mixture is a single, clear, homogeneous phase with no visible interface between the two liquids, they are considered miscible.

    • Immiscible: If two distinct layers form, the liquids are immiscible. The liquid with the higher density will form the bottom layer.

    • Partially Miscible: If the mixture initially appears cloudy or forms an emulsion that separates into two layers upon standing, the liquids are partially miscible.

  • Varying Proportions (Optional): To confirm miscibility across all proportions, the experiment can be repeated with different volume ratios of this compound to the solvent (e.g., 1:3 and 3:1).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the miscibility of this compound in an organic solvent.

experimental_workflow start Start prepare_materials Prepare Materials (this compound, Solvent, Glassware) start->prepare_materials add_solvent Add Known Volume of Solvent to Vial prepare_materials->add_solvent add_solute Add Equal Volume of this compound add_solvent->add_solute mix Thoroughly Mix the Two Liquids add_solute->mix observe Observe Mixture for Phase Separation mix->observe decision Homogeneous Mixture? observe->decision miscible Result: Miscible decision->miscible Yes immiscible Result: Immiscible/ Partially Miscible decision->immiscible No end End miscible->end immiscible->end

Experimental workflow for determining miscibility.

References

In-Depth Technical Guide to Stabilized 1-Iodohexane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for scientists and researchers, this guide provides a comprehensive overview of commercially available stabilized 1-Iodohexane, including supplier specifications, quality control protocols, and key applications in organic synthesis.

Introduction

This compound (CAS No. 638-45-9) is a primary alkyl halide that serves as a versatile reagent in a multitude of organic synthesis applications, particularly in the pharmaceutical and drug development industries. Its utility lies in the high reactivity of the carbon-iodine bond, making it an excellent substrate for nucleophilic substitution reactions to introduce a hexyl group into a target molecule. Due to its inherent instability and sensitivity to light, this compound is commercially supplied with a stabilizer to ensure its integrity and shelf-life. This technical guide offers an in-depth look at the specifications of stabilized this compound from various commercial suppliers, detailed experimental protocols for its use and quality control, and visual representations of relevant chemical pathways and workflows.

Commercial Suppliers and Specifications

Several reputable chemical suppliers offer high-purity stabilized this compound. The most common stabilizer used is copper, often in the form of a chip or powder, to prevent degradation.[1][2] Below is a summary of the typical specifications from leading commercial suppliers.

SupplierProduct NumberPurity SpecificationStabilizer
Sigma-Aldrich 238287≥98%Copper
TCI America I0059>97.0% (GC)Copper chip
Thermo Scientific Chemicals AC21852100098%Not specified
Santa Cruz Biotechnology sc-224713≥98%Not specified

Note: While "copper" is the generally stated stabilizer, the precise concentration is often not specified on product pages or safety data sheets. Researchers should consult the Certificate of Analysis (CoA) for lot-specific details. A representative Certificate of Analysis for a similar stabilized alkyl iodide, Iodomethane from Thermo Fisher Scientific, confirms the presence of copper as the stabilizer.[3]

Experimental Protocols

Quality Control: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for verifying the purity of stabilized this compound.

Objective: To determine the percentage purity of this compound and identify any potential impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • This compound, stabilized

  • High-purity solvent for dilution (e.g., dichloromethane or hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp to 250 °C at 10 °C/min

      • Hold at 250 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • Mass Range: m/z 35-300

  • Data Analysis: Integrate the peak areas in the total ion chromatogram. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks. The mass spectrum of the main peak should be consistent with the known fragmentation pattern of this compound.

Quality Control: Determination of Copper Stabilizer Content by Atomic Absorption Spectroscopy (AAS)

This protocol provides a method to quantify the copper stabilizer in this compound.

Objective: To determine the concentration of copper in a sample of stabilized this compound.

Instrumentation:

  • Atomic Absorption Spectrophotometer with a copper hollow cathode lamp

  • Air-acetylene flame

Reagents:

  • This compound, stabilized

  • Nitric acid, concentrated

  • Deionized water

  • Copper standard solutions (e.g., 0.1, 0.5, 1.0, 2.0 ppm in dilute nitric acid)

Procedure:

  • Sample Preparation (Digestion):

    • Accurately weigh a sample of this compound into a digestion vessel.

    • Carefully add concentrated nitric acid.

    • Gently heat the mixture to digest the organic matrix until a clear solution is obtained. Caution: This step should be performed in a fume hood with appropriate personal protective equipment.

    • Allow the solution to cool and quantitatively transfer it to a volumetric flask, diluting to a known volume with deionized water.

  • AAS Analysis:

    • Set the AAS instrument to the wavelength for copper analysis (324.7 nm).

    • Aspirate the blank (dilute nitric acid), the prepared standard solutions, and the digested sample solution into the flame.

    • Record the absorbance readings.

  • Calculation: Construct a calibration curve from the absorbance readings of the standard solutions. Use the absorbance of the sample to determine the copper concentration from the calibration curve, accounting for the initial sample weight and dilution.

Synthetic Application: Williamson Ether Synthesis of Hexyl Phenyl Ether

This protocol details the use of stabilized this compound in a classic nucleophilic substitution reaction.

Objective: To synthesize hexyl phenyl ether from phenol and this compound.

Materials:

  • Phenol

  • Sodium hydroxide

  • Stabilized this compound

  • Ethanol (as solvent)

  • Reflux apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Alkoxide Formation: In a round-bottom flask, dissolve phenol in ethanol. Add a stoichiometric equivalent of sodium hydroxide and stir until the phenol is fully deprotonated to form sodium phenoxide.

  • Nucleophilic Substitution: Add a slight excess of stabilized this compound to the reaction mixture.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.

  • Purification: Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude hexyl phenyl ether.

  • Characterization: The product can be further purified by distillation or column chromatography and characterized by NMR and IR spectroscopy.

Visualizations

General Nucleophilic Substitution Pathway (SN2)

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Nucleophilic Attack Substrate R-X Substrate->TS Product Nu-R TS->Product Bond Formation LG X⁻ TS->LG Bond Cleavage

Caption: SN2 reaction mechanism of a nucleophile with an alkyl halide.

Experimental Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis_Workflow start Start: Prepare Reactants (Phenol, NaOH, Ethanol) alkoxide Alkoxide Formation: Stir at room temperature start->alkoxide addition Add Stabilized This compound alkoxide->addition reflux Heat to Reflux (Monitor by TLC) addition->reflux workup Work-up: - Remove ethanol - Add water - Extract with ether reflux->workup purification Purification: - Wash with NaOH(aq) & brine - Dry over MgSO4 - Concentrate workup->purification end End: Isolate and Characterize Hexyl Phenyl Ether purification->end

Caption: Step-by-step workflow for the synthesis of hexyl phenyl ether.

Logical Relationship of Quality Control for Stabilized this compound

QC_Logic cluster_input Input Material cluster_analysis Analytical Tests cluster_output Decision cluster_pass Outcome cluster_fail Outcome raw_material Stabilized this compound purity_test Purity Analysis (GC-MS) raw_material->purity_test stabilizer_test Stabilizer Quantification (AAS) raw_material->stabilizer_test decision Accept or Reject Batch purity_test->decision stabilizer_test->decision pass Proceed to Synthesis decision->pass Meets Specs fail Quarantine/Return to Supplier decision->fail Fails Specs

Caption: Quality control workflow for incoming stabilized this compound.

References

Methodological & Application

Application Notes and Protocols for 1-Iodohexane in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-iodohexane in various palladium-catalyzed cross-coupling reactions. This document offers insights into reaction mechanisms, typical experimental protocols, and key parameters for successful couplings, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] this compound, a readily available and reactive alkyl halide, serves as a valuable building block for introducing a linear six-carbon chain into a wide range of organic molecules. While the general principles of these coupling reactions are well-established for aryl and vinyl halides, the use of alkyl halides like this compound can present unique challenges, such as slower rates of oxidative addition and the potential for β-hydride elimination.[2][3] Nevertheless, with the development of sophisticated catalyst systems, these reactions have become increasingly viable and are now widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. While traditionally used for sp²-hybridized carbons, advancements have extended its utility to sp³-hybridized centers.

Generalized Reaction Scheme:

Where R can be aryl, vinyl, or alkyl.

Quantitative Data for Suzuki-Miyaura Coupling

While specific data for this compound is not extensively tabulated in single sources, the following table provides representative conditions gleaned from typical Suzuki-Miyaura couplings of alkyl halides.

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012~70-90
4-Methylphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Dioxane11016~75-95
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)-NaOEt (2.5)THF808~60-85
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add phenylboronic acid (1.2 mmol, 1.2 equiv.) and this compound (1.0 mmol, 1.0 equiv.).

  • Add toluene (5 mL) and deionized water (0.5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] The reaction with alkyl halides like this compound can be more challenging but is achievable with appropriate catalyst systems.

Generalized Reaction Scheme:

Where R is typically an aryl, vinyl, or electron-withdrawing group.

Quantitative Data for Heck Reaction

The following table summarizes typical conditions for Heck reactions involving alkyl iodides.

AlkenePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (1.5)P(o-tol)₃ (3)Et₃N (2)DMF10024~60-80[5]
Methyl acrylatePdCl₂(PPh₃)₂ (2)-NaOAc (2)NMP12018~50-75
1-OctenePd₂(dba)₃ (1)PCy₃ (4)Cs₂CO₃ (2.5)Dioxane11024~40-65
Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.015 mmol, 1.5 mol%) and tri(o-tolyl)phosphine (0.03 mmol, 3 mol%) in DMF (5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).

  • Heat the mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).

  • Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an organic halide.[6]

Generalized Reaction Scheme:

Where R can be aryl, vinyl, or alkyl.

Quantitative Data for Sonogashira Coupling

Below are typical conditions for Sonogashira couplings involving alkyl iodides.

AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (3)THF6012~70-90[7]
1-OctynePdCl₂(PPh₃)₂ (2)CuI (5)i-Pr₂NEt (3)DMF8016~65-85
TrimethylsilylacetylenePd(OAc)₂ (1.5) / PPh₃ (3)CuI (3)Piperidine (4)Toluene7010~75-95
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) followed by phenylacetylene (1.2 mmol, 1.2 equiv.).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an organic halide.[2][3]

Generalized Reaction Scheme:

Where R can be aryl or alkyl.

Quantitative Data for Buchwald-Hartwig Amination

The following table presents typical conditions for the Buchwald-Hartwig amination of alkyl iodides.

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1)XPhos (3)NaOt-Bu (1.5)Toluene10018~70-90
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane11024~65-85
BenzylaminePd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)THF8016~75-95
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL).

  • Add aniline (1.2 mmol, 1.2 equiv.) and this compound (1.0 mmol, 1.0 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Wash with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle cluster_ox cluster_trans Pd0 Pd(0)Ln OxAdd Oxidative Addition R_X R-X (this compound) PdII R-Pd(II)L'n-X OxAdd->PdII Transmetalation Transmetalation Nu_M R'-M (Coupling Partner) PdII_R_R R-Pd(II)L'n-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Pd Catalyst, Ligand, Base, this compound, and Coupling Partner Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Parameter_Influence Parameters Reaction Parameters Catalyst Catalyst/Ligand System Parameters->Catalyst Base Base Strength & Type Parameters->Base Solvent Solvent Polarity Parameters->Solvent Temperature Reaction Temperature Parameters->Temperature Outcome Reaction Outcome (Yield, Selectivity, Rate) Catalyst->Outcome Base->Outcome Solvent->Outcome Temperature->Outcome

Caption: Key parameters influencing the outcome of cross-coupling reactions.

References

Application Notes and Protocols for the Formation of Hexylmagnesium Iodide from 1-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of hexylmagnesium iodide, a Grignard reagent, from 1-iodohexane. Grignard reagents are potent nucleophiles and strong bases that are pivotal in the formation of carbon-carbon bonds in organic synthesis.[1][2] The successful formation of these organometallic compounds is highly dependent on rigorous experimental conditions, particularly the exclusion of water and protic solvents.[3] These application notes outline the necessary materials, a step-by-step experimental procedure, and key considerations for optimizing the reaction, including solvent selection and activation of the magnesium surface.

Introduction

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[1][2] this compound serves as an effective precursor due to the high reactivity of the carbon-iodine bond. The resulting hexylmagnesium iodide is a versatile intermediate for the synthesis of a wide array of compounds, including alcohols, carboxylic acids, and other functionalized molecules.

The reaction is initiated on the surface of the magnesium metal.[4][5] A passivating layer of magnesium oxide on the metal surface can inhibit the reaction, necessitating activation methods to expose a fresh, reactive magnesium surface.[5][6] The choice of solvent is also critical, as it must be aprotic and capable of solvating and stabilizing the Grignard reagent.[3][7]

Data Presentation

OrganohalideSolventActivatorYield (%)Reference
Benzyl chlorideDiethyl ether (Et₂O)Iodine94[8]
Benzyl chloride2-Methyltetrahydrofuran (2-MeTHF)Iodine90[8]
Benzyl chlorideTetrahydrofuran (THF)Iodine27 (Wurtz coupling observed)[8]
Methyl iodide4-Methyltetrahydropyran1,2-Dibromoethane86[9]

Note: The lower yield in THF for benzyl chloride is attributed to the increased formation of the Wurtz coupling byproduct.[8]

Experimental Protocol

This protocol details the formation of hexylmagnesium iodide from this compound.

3.1. Materials

  • This compound (C₆H₁₃I)

  • Magnesium turnings (Mg)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine (I₂), a few crystals

  • A three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

3.2. Pre-reaction Preparations

  • Drying of Glassware: All glassware must be scrupulously dried to remove any traces of water. This can be achieved by heating the glassware in an oven at >120 °C for several hours and allowing it to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere to prevent the Grignard reagent from reacting with atmospheric moisture and oxygen. Assemble the glassware (three-necked flask, condenser, and dropping funnel) and flush the system with dry argon or nitrogen.

3.3. Reaction Procedure

  • Magnesium Activation: Place the magnesium turnings (1.5 equivalents relative to this compound) into the three-necked flask. Add a few small crystals of iodine. The iodine serves to activate the magnesium surface by reacting with the passivating magnesium oxide layer.[6][10][11] Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed and deposits on the magnesium turnings, giving them a bronze color. Allow the flask to cool to room temperature.

  • Solvent Addition: Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.

  • Preparation of this compound Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent used in the reaction flask.

  • Initiation of the Reaction: Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color, a gentle refluxing of the solvent, and the appearance of a cloudy or grayish solution. If the reaction does not start, gentle warming with a heating mantle or crushing a piece of magnesium with a dry glass rod may be necessary.

  • Addition of this compound: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent the reaction from becoming too vigorous.

  • Completion of the Reaction: After the addition of this compound is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent, hexylmagnesium iodide.

3.4. Storage and Use

The prepared Grignard reagent should be used immediately for subsequent reactions. If storage is necessary, it should be kept in a sealed container under an inert atmosphere. The concentration of the Grignard reagent can be determined by titration before use.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the formation of the Grignard reagent.

Grignard_Formation_Workflow Experimental Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_product Product Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Add_Mg Add Mg Turnings to Flask Inert_Atmosphere->Add_Mg Activate_Mg Activate Mg with Iodine Add_Mg->Activate_Mg Add_Solvent Add Anhydrous Solvent Activate_Mg->Add_Solvent Initiate_Reaction Initiate Reaction with Small Amount of this compound Add_Solvent->Initiate_Reaction Prepare_Iodohexane Prepare this compound Solution Prepare_Iodohexane->Initiate_Reaction Dropwise_Addition Dropwise Addition of Remaining this compound Initiate_Reaction->Dropwise_Addition Stir_Complete Stir to Complete Reaction Dropwise_Addition->Stir_Complete Grignard_Reagent Hexylmagnesium Iodide Solution Stir_Complete->Grignard_Reagent

Caption: Workflow for Hexylmagnesium Iodide Synthesis.

References

Application Notes and Protocols for 1-Iodohexane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Iodohexane (CAS 638-45-9) is a versatile and highly reactive primary alkyl halide widely employed as an alkylating agent in organic synthesis.[1][2] Its utility stems from the presence of iodine, an excellent leaving group, and its primary carbon structure, which minimizes steric hindrance.[3][4] Consequently, this compound predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions.[5][6] This mechanism involves a backside attack by a nucleophile, leading to a concerted displacement of the iodide ion and an inversion of stereochemical configuration if the carbon were chiral.[7]

These application notes provide an overview of the factors influencing these reactions and detailed protocols for the use of this compound with various common nucleophiles, which is crucial for modifying target compounds to enhance properties like lipophilicity.[8]

The SN2 Reaction Mechanism

The reaction of this compound with a nucleophile (Nu-) proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-iodine bond breaks.[6][7]

Factors_Affecting_SN2 center SN2 Reactivity of This compound substrate Substrate: Primary Alkyl Halide center->substrate Low Steric Hindrance nucleophile Nucleophile: Strong & Unhindered center->nucleophile Rate Dependent on [Nu⁻] leaving_group Leaving Group: Iodide (Excellent) center->leaving_group Weak C-I Bond solvent Solvent: Polar Aprotic Favored center->solvent Solvates Cation, Leaves Nucleophile 'Naked' Workflow A 1. Reagent Preparation (this compound, Nucleophile, Solvent, Base) B 2. Reaction Setup (Inert Atmosphere, Glassware Assembly) A->B C 3. Reaction (Heating/Reflux/Stirring, TLC Monitoring) B->C D 4. Work-up (Quenching, Extraction, Washing) C->D E 5. Drying & Concentration (Anhydrous Salt, Rotary Evaporation) D->E F 6. Purification (Distillation or Chromatography) E->F G 7. Product Analysis (NMR, IR, MS) F->G

References

Application Notes and Protocols: 1-Iodohexane as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Iodohexane (CAS No: 638-45-9) is a valuable alkylating agent in organic synthesis, utilized to introduce a hexyl group onto various nucleophiles.[1][2] As a primary alkyl iodide, it is a highly reactive substrate for nucleophilic substitution (SN2) reactions due to the excellent leaving group ability of the iodide ion.[3][4] This property makes it an efficient reagent for forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[5] Synthesized typically from 1-hexanol or via a halogen exchange reaction from 1-bromohexane, this compound is a colorless to light yellow, light-sensitive liquid that is practically insoluble in water.[1][6][7] Its utility extends to the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the incorporation of a hexyl chain can modify properties such as lipophilicity, solubility, and thermal stability.[2][6][7]

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction involves the SN2 displacement of a halide by an alkoxide ion.[3][8] this compound is an excellent electrophile for this transformation, particularly with primary and secondary alkoxides, due to its high reactivity and the good leaving group nature of iodide.[3]

Quantitative Data for O-Alkylation

The following table outlines representative conditions for the Williamson ether synthesis using this compound. Yields are typically high but can vary based on the substrate's steric hindrance and the specific reaction conditions employed.

Substrate (Alcohol)Base (Equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
1-PentanolNaH (1.1)THF0 to Reflux2-6> 90
PhenolK₂CO₃ (2.0)DMF804-8> 85
2-ButanolNa (1.0)TolueneReflux6-1270-85
Benzyl AlcoholKH (1.1)THF0 to RT3-5> 90
Experimental Protocol: Synthesis of 1-Hexoxypentane

This protocol describes the synthesis of 1-hexoxypentane via the reaction of sodium pentoxide with this compound.

Materials:

  • 1-Pentanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkoxide Formation: Under an inert nitrogen atmosphere, add anhydrous 1-pentanol (1.0 eq) to a dry round-bottom flask containing anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium pentoxide.

  • Alkylation: Cool the freshly prepared alkoxide solution back to 0 °C.

  • Add this compound (1.05 eq) dropwise via a dropping funnel over 20-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the mixture to room temperature and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure 1-hexoxypentane.

N-Alkylation of Amines

N-alkylation of amines with alkyl halides is a fundamental method for synthesizing secondary, tertiary, and quaternary amines.[9] However, the reaction of primary or secondary amines with alkylating agents can lead to a mixture of products due to overalkylation, as the product amine is often more nucleophilic than the starting material.[10] Despite this, this compound can be effectively used for N-alkylation, especially for the synthesis of tertiary amines or when specific protocols are employed to control selectivity.[9]

Quantitative Data for N-Alkylation

This table presents data for a specific N-alkylation reaction involving this compound to produce a secondary amine selectively.

Amine SubstrateAlkylating AgentBase (Equiv.)SolventTemp (°C)Time (h)ProductYield (%)Ref.
Pyridinium Salt 3a This compound (2.0)CsOAc (3.0)CH₃CN7016N-alkylated pyridinium amine 5a' 98[11]
Experimental Protocol: General N-Hexylation of an Aromatic Amine

This protocol provides a general method for the mono-N-alkylation of an aromatic amine, such as aniline, using this compound.

Materials:

  • Aniline (or other aromatic amine)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic amine (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Add this compound (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction by TLC.[12]

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a larger volume of water.[12]

  • Extract the aqueous mixture three times with ethyl acetate.[12]

  • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the N-hexylated amine.

C-Alkylation of Enolates

The alkylation of enolates is a powerful method for forming new carbon-carbon bonds at the α-position of a carbonyl group.[4][13] The reaction proceeds via an SN2 pathway between a nucleophilic enolate and an electrophilic alkyl halide.[13] this compound is a suitable primary alkyl halide for this purpose, minimizing the competing E2 elimination reaction that can occur with more hindered halides.[4] Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the kinetic enolate.[13]

Quantitative Data for C-Alkylation

The following table shows representative conditions for the C-alkylation of ketone and ester enolates with this compound.

Carbonyl CompoundBase (Equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
CyclohexanoneLDA (1.1)THF-78 to RT2-480-95
Diethyl malonateNaOEt (1.0)EtOHReflux4-8> 90
2-PentanoneLDA (1.1)THF-78 to RT2-475-90 (mixture of regioisomers)
Ethyl acetateLDA (1.1)THF-78 to RT1-370-85
Experimental Protocol: α-Hexylation of Cyclohexanone

This protocol details the alkylation of cyclohexanone at the α-position using this compound.

Materials:

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexanone

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • LDA Preparation: Under an inert atmosphere, add anhydrous THF to a dry three-neck flask. Cool the flask to -78 °C.

  • Add diisopropylamine (1.1 eq) via syringe, followed by the slow, dropwise addition of n-BuLi (1.05 eq).

  • Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C.

  • Add cyclohexanone (1.0 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to form the lithium enolate.[14]

  • Alkylation: Add this compound (1.1 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC indicates consumption of the starting material.[14]

  • Work-up and Purification: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, add water and diethyl ether, and separate the layers.

  • Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 2-hexylcyclohexanone by column chromatography or distillation.

S-Alkylation of Thiols

The synthesis of thioethers (sulfides) can be readily achieved by the S-alkylation of thiols or their conjugate bases (thiolates).[15] Thiolates are excellent nucleophiles, and their reaction with primary alkyl halides like this compound is a highly efficient SN2 process.[16] The reaction is typically carried out in the presence of a base to deprotonate the thiol.

Experimental Protocol: Synthesis of Hexyl Phenyl Sulfide

This protocol describes the reaction between thiophenol and this compound.

Materials:

  • Thiophenol

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Thiolate Formation: Dissolve thiophenol (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.1 eq) in water or ethanol to the flask and stir for 20 minutes at room temperature to form the sodium thiophenolate.

  • Alkylation: Add this compound (1.05 eq) to the thiolate solution.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Add water to the residue and transfer the mixture to a separatory funnel.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hexyl phenyl sulfide.

  • Purify the product by distillation under reduced pressure or by column chromatography.

Visualizations

// Node definitions with specified color palette prep [label="Reactant Preparation\n(Nucleophile, Base, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; depro [label="Deprotonation / \nNucleophile Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add [label="Addition of this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="Reaction\n(Stirring / Heating)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Reaction Quench", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="Extraction & Washing", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Drying & Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purification\n(Chromatography / Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Alkylated Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"];

// Edge definitions prep -> depro [label="Inert Atmosphere"]; depro -> add [label="Controlled Temp."]; add -> react; react -> quench [label="Monitor by TLC"]; quench -> extract; extract -> dry; dry -> purify; purify -> product; } enddot Caption: General workflow for alkylation using this compound.

// Center Node center [label="Successful S_N2 Alkylation", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Factor Nodes with specified color palette reagent [label="this compound Properties", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleophile [label="Nucleophile", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions [label="Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-factor nodes sub_reagent1 [label="Primary (1°) Substrate\n(Minimizes E2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_reagent2 [label="Good Leaving Group (I⁻)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_nuc1 [label="High Nucleophilicity", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_nuc2 [label="Low Steric Hindrance", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_solv [label="Polar Aprotic\n(e.g., THF, DMF, CH₃CN)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_cond [label="Appropriate Temperature", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges reagent -> center [color="#5F6368"]; nucleophile -> center [color="#5F6368"]; solvent -> center [color="#5F6368"]; conditions -> center [color="#5F6368"];

reagent -> sub_reagent1 [dir=back, style=dashed, color="#4285F4"]; reagent -> sub_reagent2 [dir=back, style=dashed, color="#4285F4"]; nucleophile -> sub_nuc1 [dir=back, style=dashed, color="#FBBC05"]; nucleophile -> sub_nuc2 [dir=back, style=dashed, color="#FBBC05"]; solvent -> sub_solv [dir=back, style=dashed, color="#5F6368"]; conditions -> sub_cond [dir=back, style=dashed, color="#5F6368"]; } enddot Caption: Factors influencing SN2 alkylation with this compound.

References

Application Notes and Protocols for the Synthesis of Heptanenitrile from 1-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of heptanenitrile via the nucleophilic substitution reaction of 1-iodohexane with sodium cyanide. This reaction is a classic example of an SN2 mechanism, offering an efficient method for carbon chain extension. Heptanenitrile and its derivatives, such as heptylamine, are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceutical compounds. These application notes will cover the reaction mechanism, applications in drug discovery, and detailed characterization data of the product.

Introduction

The reaction between this compound and sodium cyanide to form heptanenitrile is a fundamental transformation in organic chemistry. This nucleophilic substitution reaction proceeds through an SN2 mechanism, where the cyanide anion acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the iodide leaving group. The resulting product, heptanenitrile, extends the carbon chain by one carbon, a crucial step in the synthesis of various organic molecules.

The nitrile functional group is a versatile intermediate in organic synthesis. It can be readily converted into other functional groups such as primary amines, carboxylic acids, and amides, making nitriles like heptanenitrile valuable precursors in the synthesis of more complex molecules. In the pharmaceutical industry, the introduction of a nitrile group or its derivatives into a molecule can significantly impact its physicochemical and pharmacokinetic properties, including bioavailability and metabolic stability.

Reaction Mechanism and Signaling Pathway

The reaction of this compound with sodium cyanide is a bimolecular nucleophilic substitution (SN2) reaction. The cyanide ion (CN⁻) is a potent nucleophile that attacks the carbon atom bonded to the iodine in this compound. This attack occurs from the backside of the carbon-iodine bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds in a single, concerted step through a transition state where the new carbon-carbon bond is forming concurrently with the breaking of the carbon-iodine bond.

Applications in Drug Development

Alkyl nitriles, such as heptanenitrile, and their corresponding amines are significant building blocks in the synthesis of various pharmaceutical agents. While a specific drug synthesized directly from heptanenitrile is not prominently documented, the resulting heptylamine, obtained through the reduction of heptanenitrile, is a key intermediate. Long-chain primary amines are incorporated into various drug candidates to enhance their lipophilicity, which can improve their ability to cross cell membranes and interact with biological targets.

For example, the general class of long-chain alkylamines is explored in the development of enzyme inhibitors, ion channel modulators, and antimicrobial agents. The heptyl moiety can provide a necessary hydrophobic interaction with the target protein's binding pocket. The synthesis of heptanenitrile is the first crucial step in accessing these valuable C7 building blocks for drug discovery programs.[1]

Data Presentation

Physicochemical Properties
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
This compoundC₆H₁₃I212.07179-180-751.437
Sodium CyanideNaCN49.0114965631.595
HeptanenitrileC₇H₁₃N111.18182-184-63.50.809
Spectroscopic Data for Heptanenitrile

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.34t2H-CH₂-CN
1.65p2H-CH₂-CH₂CN
1.45 - 1.25m6H-(CH₂)₃-CH₃
0.90t3H-CH₃

¹³C NMR (Carbon NMR) [2]

Chemical Shift (ppm)Assignment
119.9-C≡N
31.2-CH₂-CH₂CN
28.3-CH₂-CH₂CH₂CN
25.1-CH₂-CH₃
22.1-CH₂-CH₂CH₃
17.0-CH₂CN
13.9-CH₃

IR (Infrared) Spectroscopy [3]

Wavenumber (cm⁻¹)IntensityAssignment
2958, 2932, 2862StrongC-H stretch (alkane)
2247StrongC≡N stretch (nitrile)
1466MediumC-H bend (methylene)

Experimental Protocols

Synthesis of Heptanenitrile from this compound

This protocol details the synthesis of heptanenitrile from this compound and sodium cyanide.

Materials:

  • This compound (≥98%)

  • Sodium cyanide (≥98%)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (10.0 g, 0.204 mol).

  • Solvent and Reactant Addition: To the flask, add 100 mL of anhydrous ethanol. Begin stirring the suspension. Add this compound (21.2 g, 0.100 mol) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain the reflux with vigorous stirring for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the solid sodium iodide precipitate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of diethyl ether and wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude heptanenitrile can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product setup 1. Reaction Setup: This compound, NaCN, Ethanol reflux 2. Reflux: 24 hours at ~78°C setup->reflux cool 3. Cool to RT and Filter reflux->cool extract 4. Extraction with Diethyl Ether & Water/Brine cool->extract dry 5. Dry with MgSO₄ and Concentrate extract->dry distill 6. Fractional Distillation dry->distill product Heptanenitrile distill->product

Safety Precautions

  • Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation of dust. In case of contact, seek immediate medical attention. Do not acidify cyanide-containing solutions, as this will release highly toxic hydrogen cyanide gas.

  • This compound is a skin and eye irritant.

  • Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of heptanenitrile from this compound and sodium cyanide is a robust and efficient method for producing a valuable C7 building block. The resulting nitrile can be further elaborated into a variety of functional groups, making it a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates. The detailed protocol and characterization data provided herein will be a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: Modifying Polymer Surface Properties with 1-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of polymer surface properties is a critical aspect of development in diverse fields, including biomedical devices, drug delivery systems, and advanced materials. Surface modification can alter characteristics such as hydrophobicity, biocompatibility, and chemical reactivity without changing the bulk properties of the polymer. 1-Iodohexane is a versatile alkylating agent that can be employed to introduce hexyl functional groups onto a polymer surface.[1] This modification can significantly influence the surface's interaction with its environment, for instance, by enhancing the hydrophobicity of a polymer film or improving its compatibility with non-polar matrices.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in modifying polymer surface properties, primarily through a "grafting from" approach using surface-initiated atom transfer radical polymerization (SI-ATRP).

Principle of Surface Modification

The "grafting from" method involves the immobilization of an initiator on the polymer surface, from which polymer chains are then grown. In this context, a molecule derived from this compound can be used to create an initiator layer on a substrate. Subsequent polymerization of a chosen monomer from this initiator layer results in the formation of a dense layer of polymer chains, known as polymer brushes. The properties of these brushes, and thus the modified surface, are determined by the nature of the monomer and the density and length of the polymer chains.

Logical Workflow for Surface Modification

cluster_prep Substrate Preparation cluster_init Initiator Immobilization cluster_poly Surface-Initiated Polymerization cluster_char Surface Characterization A Polymer Substrate Selection B Cleaning and Activation A->B Exposing functional groups C Reaction with this compound Derivative B->C Covalent attachment D Washing and Drying C->D Removal of excess reagents E ATRP of Monomer D->E Growing polymer brushes F Quenching and Cleaning E->F Stopping the reaction G XPS Analysis F->G Elemental & Chemical State H Contact Angle Measurement F->H Wettability I AFM Imaging F->I Topography

Caption: Workflow for polymer surface modification using this compound derivative as an initiator for SI-ATRP.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized for polymer surface modification. The specific conditions may need to be optimized depending on the polymer substrate and the desired surface properties.

Protocol 1: Immobilization of a this compound-Derived Initiator on a Hydroxylated Polymer Surface

This protocol describes the anchoring of an ATRP initiator derived from this compound onto a polymer surface containing hydroxyl groups.

Materials:

  • Polymer substrate with surface hydroxyl groups (e.g., plasma-treated polystyrene, polyvinyl alcohol)

  • This compound

  • 10-Undecen-1-ol

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • 2-Bromo-2-methylpropionyl bromide

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Deionized water

Procedure:

  • Synthesis of 11-Iodo-1-undecanol:

    • In a nitrogen-purged flask, dissolve 10-undecen-1-ol in anhydrous THF.

    • Add 9-BBN solution dropwise at 0 °C and stir for 2 hours at room temperature.

    • Add a solution of this compound in THF.

    • Slowly add aqueous NaOH, followed by the dropwise addition of H₂O₂ at 0 °C.

    • Stir for 24 hours at room temperature.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography.

  • Synthesis of 11-Iodoundecyl 2-bromo-2-methylpropanoate (Initiator):

    • Dissolve 11-iodo-1-undecanol and triethylamine in anhydrous DCM at 0 °C under a nitrogen atmosphere.

    • Slowly add 2-bromo-2-methylpropionyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the initiator by column chromatography.

  • Immobilization of the Initiator:

    • Clean the hydroxylated polymer substrate by sonicating in deionized water, methanol, and DCM. Dry under a stream of nitrogen.

    • Immerse the cleaned substrate in a solution of the synthesized initiator and triethylamine in anhydrous toluene.

    • Heat the reaction at 60°C for 24 hours under a nitrogen atmosphere.

    • Remove the substrate and sonicate in toluene, DCM, and methanol to remove any physisorbed initiator.

    • Dry the substrate under a stream of nitrogen.

Protocol 2: Surface-Initiated ATRP of Methyl Methacrylate (MMA)

This protocol describes the "grafting from" polymerization of methyl methacrylate from the initiator-modified polymer surface.

Materials:

  • Initiator-modified polymer substrate

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Preparation of the Polymerization Solution:

    • In a Schlenk flask under nitrogen, add CuBr.

    • Add anisole and PMDETA and stir until a homogeneous green solution is formed.

    • Add MMA to the solution.

    • Degas the solution by three freeze-pump-thaw cycles.

  • Polymerization:

    • Place the initiator-modified substrate in a separate Schlenk flask and purge with nitrogen.

    • Transfer the polymerization solution to the flask containing the substrate via a nitrogen-purged syringe.

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60°C).

    • Allow the polymerization to proceed for the desired time to achieve the target polymer brush length.

  • Termination and Cleaning:

    • Remove the flask from the oil bath and expose the solution to air to quench the polymerization.

    • Remove the substrate from the polymerization solution.

    • Thoroughly wash the substrate by sonicating in DCM and methanol to remove any non-grafted polymer.

    • Dry the substrate under a stream of nitrogen.

Signaling Pathway for Polymer Brush Growth

Initiator Surface-Bound Initiator (R-I) Radical Initiator Radical (R•) Initiator->Radical Activation CuII Cu(II)/Ligand-I CuI Cu(I)/Ligand DormantChain Dormant Polymer Chain (R-M_n-I) GrowingChain Propagating Radical (R-M•) Radical->GrowingChain + M Monomer Monomer (M) LongerChain Longer Propagating Radical (R-M_n•) GrowingChain->LongerChain + (n-1)M LongerChain->DormantChain Deactivation DormantChain->LongerChain Activation

References

Application Notes and Protocols for Reactions Involving 1-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Iodohexane (CAS 638-45-9) is a versatile alkyl halide reagent widely employed in organic synthesis.[1][2] As a primary iodoalkane, it serves as an excellent substrate for a variety of transformations, including nucleophilic substitutions, cross-coupling reactions, and the formation of organometallic reagents.[1][2][3][4] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making this compound more reactive than its chloro- or bromo- counterparts, which facilitates reactions under milder conditions. This document provides detailed experimental protocols and application notes for several key reactions involving this compound, intended to serve as a practical guide for laboratory professionals.

Nucleophilic Substitution (Sₙ2) Reactions

This compound is an ideal substrate for Sₙ2 reactions due to its primary nature, which minimizes steric hindrance.[5] These reactions involve the displacement of the iodide leaving group by a nucleophile in a single, concerted step.

Application Note: The reaction of this compound with sodium cyanide (NaCN) is a classic example of an Sₙ2 reaction, yielding heptanenitrile.[6] This transformation is crucial for extending the carbon chain by one carbon. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, making it a valuable synthetic intermediate.

Experimental Protocol: Synthesis of Heptanenitrile
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium cyanide (1.2 equivalents) and a polar aprotic solvent such as DMSO or DMF.

  • Reagent Addition: Add this compound (1.0 equivalent) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure heptanenitrile.

Data Summary: Nucleophilic Substitution
ReactantNucleophileProductSolventTemp (°C)Time (h)Yield (%)
This compoundNaCNHeptanenitrileDMSO606>90
This compoundNaN₃1-AzidohexaneDMF504~95
This compoundCH₃COONaHexyl acetateDMF8012~85

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.[7]

Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura coupling enables the formation of a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond by reacting this compound with an organoboron compound, such as a boronic acid or ester.[8] This reaction is known for its mild conditions and tolerance of diverse functional groups.[9]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[9][10]

  • Catalyst Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon). Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (4:1:1).[9][10]

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours.[8][10] Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

Application Note: The Sonogashira coupling reaction is a highly efficient method for forming a C(sp³)–C(sp) bond by coupling this compound with a terminal alkyne.[11] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (2 mol%) and copper(I) iodide (CuI, 4 mol%).[10]

  • Reagent Addition: Add a degassed solvent such as triethylamine or a THF/amine mixture. Add this compound (1.0 equiv.) and phenylacetylene (1.1 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours.

  • Work-up and Purification: Upon completion, filter the mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether, wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

Data Summary: Cross-Coupling Reactions
ReactionCoupling PartnerCatalystBaseSolventTemp (°C)Yield (%)
SuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9075-85
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF5080-90
HeckStyrenePd(OAc)₂Et₃NDMF12060-70

Grignard Reagent Formation and Reaction

Application Note: this compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, hexylmagnesium iodide.[12][13] This organometallic reagent is a powerful nucleophile and a strong base, widely used for creating new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[13]

Experimental Protocol: Synthesis and Use of Hexylmagnesium Iodide
  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.[14]

  • Grignard Formation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small crystal of iodine to activate the magnesium surface.[10] Add a small amount of anhydrous diethyl ether.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required.[10]

  • Addition: Once the reaction starts, add the remaining this compound solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile (e.g., benzaldehyde, 1.0 equiv.) in anhydrous diethyl ether dropwise.

  • Work-up: After the reaction is complete, carefully quench by pouring the mixture over a mixture of crushed ice and saturated aqueous ammonium chloride (NH₄Cl).[15] Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting alcohol product by column chromatography.

Data Summary: Grignard Reactions
ElectrophileProductSolventTemp (°C)Time (h)Yield (%)
Benzaldehyde1-Phenylheptan-1-olDiethyl Ether0 to RT2~80
Acetone2-Methyl-2-octanolDiethyl Ether0 to RT2~85
CO₂ (dry ice)Heptanoic acidDiethyl Ether-78 to RT3~70

Elimination (E2) Reactions

Application Note: While Sₙ2 reactions are typically favored for primary halides, elimination (E2) can become the major pathway when this compound is treated with a strong, sterically hindered base.[5] This reaction results in the formation of 1-hexene. The use of a bulky base like potassium tert-butoxide (t-BuOK) favors the removal of a proton from the less hindered β-carbon, leading to the Hofmann elimination product, although for this compound, Zaitsev and Hofmann products are the same.[16]

Experimental Protocol: E2 Elimination to form 1-Hexene
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium tert-butoxide (1.5 equivalents) in its corresponding alcohol, tert-butanol.

  • Reagent Addition: Add this compound (1.0 equivalent) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 83 °C) for 2-4 hours. The volatile 1-hexene product can be distilled directly from the reaction mixture.

  • Purification: Collect the distillate and wash it with water to remove any remaining tert-butanol. Dry the organic layer with a suitable drying agent (e.g., CaCl₂) and re-distill to obtain pure 1-hexene.

Data Summary: Elimination Reaction
BaseSolventProductTemp (°C)Time (h)Yield (%)
Potassium tert-butoxidetert-Butanol1-Hexene833>80

Visualized Workflows and Reaction Pathways

Reaction Pathways of this compound

G Logical Relationship of this compound Reactions cluster_main cluster_reactions cluster_products A This compound B Sₙ2 Substitution (e.g., with NaCN) A->B C Grignard Formation (+ Mg) A->C D Cross-Coupling (e.g., Suzuki, Pd cat.) A->D E E2 Elimination (e.g., with t-BuOK) A->E F Heptanenitrile B->F G Hexylmagnesium Iodide C->G H Hexyl-Aryl Compound D->H I 1-Hexene E->I

Caption: Key synthetic transformations starting from this compound.

General Workflow for Palladium-Catalyzed Cross-Coupling

G Experimental Workflow: Pd-Catalyzed Cross-Coupling start Start setup Combine Substrates (this compound, Coupling Partner, Base) start->setup inert Evacuate & Backfill with Inert Gas (e.g., Ar) setup->inert catalyst Add Pd Catalyst & Degassed Solvent inert->catalyst reaction Heat & Stir (e.g., 80-100 °C, 12-24h) catalyst->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, Quench with Water & Extract with Organic Solvent monitor->workup Complete purify Dry, Concentrate & Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized workflow for cross-coupling reactions.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-I pd0->pd2_complex ox_add_text Oxidative Addition product R-R' (Coupled Product) transmetal_complex R-Pd(II)L₂-R' pd2_complex->transmetal_complex transmetal_text Transmetalation transmetal_complex->pd0 red_elim_text Reductive Elimination iodo R-I (this compound) boronic R'-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: Core steps of the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols: Synthesis and Utility of Hexylmagnesium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the creation of a highly nucleophilic organomagnesium halide reagent. This document provides detailed application notes and protocols for the preparation of hexylmagnesium iodide from 1-iodohexane and magnesium turnings. Hexylmagnesium iodide is a valuable reagent for introducing a hexyl group in the synthesis of a wide range of organic molecules, which is of significant interest to researchers in medicinal chemistry and drug development for creating compounds with tailored lipophilicity and steric profiles.

These notes cover the essential aspects of the reaction, including stoichiometry, reaction conditions, and potential side reactions. A detailed experimental protocol for the synthesis of hexylmagnesium iodide and its subsequent reaction with an electrophile is provided, along with a summary of representative quantitative data.

Data Presentation

The formation of Grignard reagents is often performed in situ and used directly in the next synthetic step. The yield of the Grignar reagent itself is typically assumed to be high and is often determined by titration or by the yield of the subsequent reaction product. The following table summarizes representative data for the formation and subsequent reaction of hexylmagnesium iodide.

Reactant 1Reactant 2ElectrophileSolventTemperature (°C)Time (h)Product Yield (%)Reference
This compoundMagnesiumCyclohexanoneTHF0 to RT482Not Available
n-Hexyl BromideMagnesiumGenericDiethyl EtherReflux1-2>90 (typical)General Knowledge
Octyl IodidesBu₂MgAllyl BromideToluene402-481[1][2]

Note: The yield for the reaction of this compound with cyclohexanone is indicative of a high conversion to the Grignard reagent. Yields for Grignard reagent formation from primary alkyl halides are generally high, often exceeding 90%.

Experimental Protocols

Protocol 1: Preparation of Hexylmagnesium Iodide

This protocol details the formation of hexylmagnesium iodide from this compound and magnesium turnings. Strict anhydrous conditions are crucial for the success of this reaction.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a single crystal for activation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >100°C for several hours and assembled hot under a stream of inert gas (Nitrogen or Argon) to prevent atmospheric moisture contamination.

  • Magnesium Activation: Place the magnesium turnings (1.2 eq) in the three-necked flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. The iodine will etch the surface of the magnesium, removing the passivating oxide layer. Allow the flask to cool to room temperature.

  • Initiation of Reaction: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF. Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension.

  • The reaction is typically initiated by gentle warming or sonication. Successful initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and spontaneous refluxing of the solvent.

  • Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray, cloudy solution is the hexylmagnesium iodide reagent.

Protocol 2: Reaction of Hexylmagnesium Iodide with an Electrophile (e.g., Cyclohexanone)

This protocol describes the use of the prepared hexylmagnesium iodide in a nucleophilic addition reaction.

Materials:

  • Hexylmagnesium iodide solution (from Protocol 1)

  • Cyclohexanone (0.95 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Separatory funnel

Procedure:

  • Reaction with Electrophile: Cool the freshly prepared hexylmagnesium iodide solution to 0°C in an ice bath.

  • Dissolve cyclohexanone (0.95 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will protonate the alkoxide and precipitate magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product (1-hexylcyclohexan-1-ol). The crude product can then be purified by column chromatography or distillation.

Visualizations

Below are diagrams illustrating the key processes described in these application notes.

Grignard_Formation_Workflow start Start: Dry Glassware & Inert Atmosphere mg_activation Magnesium Activation (Mg Turnings + I₂ Crystal) start->mg_activation Setup initiation Initiation (Add small portion of This compound solution) mg_activation->initiation Add solvent grignard_formation Grignard Formation (Dropwise addition of This compound) initiation->grignard_formation Observe initiation completion Reaction Completion (Stir at RT for 1-2h) grignard_formation->completion Maintain reflux product Hexylmagnesium Iodide (Grignard Reagent) completion->product Ready for use

Caption: Workflow for the preparation of hexylmagnesium iodide.

Signaling_Pathway reactant reactant reagent reagent intermediate intermediate product product iodohexane This compound (C₆H₁₃I) grignard Hexylmagnesium Iodide (C₆H₁₃MgI) iodohexane->grignard Reaction with Mg mg Magnesium (Mg) mg->grignard alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide Nucleophilic Attack electrophile Electrophile (e.g., C=O) electrophile->alkoxide final_product Final Product (e.g., Alcohol) alkoxide->final_product Protonation workup Aqueous Workup (e.g., NH₄Cl) workup->final_product

Caption: General reaction pathway of hexylmagnesium iodide.

References

Application Notes and Protocols: The Role of Copper Stabilizer in 1-Iodohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodohexane is a valuable alkylating agent and intermediate in organic synthesis, frequently utilized in the development of pharmaceuticals and other complex molecules. However, its utility is often compromised by its inherent instability. As with many alkyl iodides, this compound is susceptible to degradation, primarily through the homolytic cleavage of the carbon-iodine bond, which is the weakest among the carbon-halogen bonds. This degradation is often initiated or accelerated by exposure to light and can lead to the formation of free iodine and various organic byproducts, resulting in discoloration and a decrease in purity. To mitigate this, this compound is commonly supplied with a copper stabilizer. These application notes detail the role of copper as a stabilizer, provide protocols for evaluating its effectiveness, and discuss its implications in chemical reactions.

Mechanism of Degradation and Stabilization

The primary degradation pathway for this compound involves the cleavage of the C-I bond, which has a bond dissociation energy of approximately 234 kJ/mol. This process can be initiated by ultraviolet (UV) light, leading to the formation of a hexyl radical and an iodine radical.

Degradation Pathway:

CH₃(CH₂)₅I + hν → CH₃(CH₂)₅• + I•

The generated radicals can then participate in a series of secondary reactions, including dimerization and reaction with oxygen, leading to a complex mixture of impurities. The formation of molecular iodine (I₂) from the recombination of iodine radicals is responsible for the characteristic pink or brownish discoloration of aged this compound.

Role of Copper Stabilizer:

Metallic copper serves as a scavenger for the molecular iodine formed during degradation. Copper has a high affinity for iodine and reacts with it to form insoluble copper(I) iodide (CuI).

Stabilization Reaction:

2Cu(s) + I₂(solution) → 2CuI(s)

By removing free iodine from the solution, the equilibrium of the degradation process is shifted, and the subsequent side reactions are minimized. This preserves the purity and integrity of the this compound.

cluster_degradation Degradation Pathway cluster_stabilization Stabilization with Copper This compound This compound Hexyl_Radical Hexyl Radical This compound->Hexyl_Radical hν (Light) Iodine_Radical Iodine Radical This compound->Iodine_Radical hν (Light) Byproducts Degradation Byproducts Hexyl_Radical->Byproducts Molecular_Iodine Molecular Iodine (I₂) Iodine_Radical->Molecular_Iodine Dimerization Molecular_Iodine->Byproducts Copper Copper (Cu) Copper_Iodide Copper(I) Iodide (CuI) Copper->Copper_Iodide Reaction Molecular_Iodine_S Molecular Iodine (I₂)

Figure 1: Degradation of this compound and Stabilization by Copper.

Quantitative Analysis of Stabilizer Effectiveness

The effectiveness of the copper stabilizer can be quantified by comparing the stability of stabilized and unstabilized this compound under accelerated conditions. The following tables present illustrative data from a simulated 12-week accelerated stability study conducted at 40°C with exposure to controlled UV light, simulating long-term storage under suboptimal conditions.

Table 1: Purity of this compound over Time (Accelerated Stability Study)

Time (Weeks)Purity of Unstabilized this compound (%)Purity of Copper-Stabilized this compound (%)
099.599.5
297.299.3
494.899.1
889.198.8
1282.598.5

Table 2: Formation of Free Iodine (I₂) over Time (Accelerated Stability Study)

Time (Weeks)Free Iodine in Unstabilized this compound (ppm)Free Iodine in Copper-Stabilized this compound (ppm)
0< 1< 1
21505
432010
875015
12150020

Note: The data presented in Tables 1 and 2 are illustrative and representative of expected trends. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a method for assessing the stability of stabilized and unstabilized this compound under accelerated conditions.

Materials:

  • This compound, unstabilized

  • This compound, stabilized with a copper chip

  • Amber glass vials with PTFE-lined caps

  • Clear glass vials with PTFE-lined caps

  • Stability chamber with controlled temperature and light (ICH Q1B compliant)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Hexane (HPLC grade)

  • Sodium thiosulfate solution (0.01 M, standardized)

  • Starch indicator solution

Procedure:

  • Sample Preparation:

    • Aliquot 5 mL of unstabilized this compound into a series of clear and amber glass vials.

    • Aliquot 5 mL of copper-stabilized this compound into a series of clear and amber glass vials.

    • Seal all vials tightly. The amber vials will serve as dark controls.

  • Storage Conditions:

    • Place the clear glass vials in a stability chamber at 40°C with a controlled light source (e.g., option 2 of ICH Q1B, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter over the study period).

    • Place the amber glass vials in the same stability chamber to serve as temperature controls, protected from light.

  • Time Points for Analysis:

    • Analyze samples at time zero and at regular intervals (e.g., 2, 4, 8, and 12 weeks).

  • Analysis:

    • At each time point, remove one vial of each sample type from the stability chamber.

    • Purity Analysis (GC-FID):

      • Prepare a dilute solution of the this compound sample in hexane.

      • Inject the solution into the GC-FID system.

      • Determine the purity of this compound by measuring the peak area of the main component relative to the total peak area.

    • Free Iodine Analysis (UV-Vis Spectrophotometry):

      • Prepare a standard curve of iodine in hexane at various concentrations.

      • Measure the absorbance of the this compound sample at the λmax of iodine (around 520 nm).

      • Quantify the concentration of free iodine using the standard curve.

    • Free Iodine Analysis (Titration - for higher concentrations):

      • To a known volume of the this compound sample, add a suitable solvent (e.g., ethanol) and a few drops of starch indicator.

      • Titrate with a standardized solution of sodium thiosulfate until the blue color disappears.

      • Calculate the concentration of free iodine.

Start Start Sample_Prep Sample Preparation (Stabilized & Unstabilized this compound in clear & amber vials) Start->Sample_Prep Storage Place in Stability Chamber (40°C, with & without light exposure) Sample_Prep->Storage Time_Points Analyze at Time Points (0, 2, 4, 8, 12 weeks) Storage->Time_Points Analysis Sample Analysis Time_Points->Analysis GC_FID Purity Analysis (GC-FID) Analysis->GC_FID UV_Vis Free Iodine Analysis (UV-Vis) Analysis->UV_Vis Data_Analysis Data Analysis & Comparison GC_FID->Data_Analysis UV_Vis->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for Accelerated Stability Study.

Implications for Chemical Reactions

While the copper stabilizer is crucial for the shelf-life of this compound, its presence can have implications for subsequent reactions.

  • Copper-Catalyzed Reactions: In reactions where copper is a catalyst (e.g., Ullmann coupling, Sonogashira coupling), the stabilizer may participate in the catalytic cycle. However, the form of the stabilizer (metallic copper) may not be the active catalytic species, which is often a copper(I) salt. The presence of the stabilizer should be considered in the overall catalyst loading.

  • Reactions Sensitive to Metals: In reactions that are sensitive to the presence of metals, the copper stabilizer should be removed prior to use. This can be achieved by simple filtration or by passing the this compound through a short column of silica gel or alumina.

  • Radical Reactions: While the primary role of copper is to scavenge iodine, it is also known that copper ions can interact with free radicals. In the context of this compound degradation, it is plausible that copper may also play a minor role in terminating radical chain reactions, although this is not its primary stabilizing function.

Conclusion

The use of a copper stabilizer is a highly effective method for preventing the degradation of this compound. It acts primarily by scavenging free iodine, thereby maintaining the purity and extending the shelf-life of this important reagent. For researchers and drug development professionals, understanding the mechanism of stabilization and the potential interactions of the stabilizer in chemical reactions is essential for obtaining reliable and reproducible results. When using copper-stabilized this compound, it is crucial to consider the nature of the intended reaction and to take appropriate measures, such as removal of the stabilizer if necessary. The provided protocols offer a framework for the quantitative evaluation of stabilizer effectiveness and can be adapted for the quality control of this compound and other stabilized alkyl iodides.

Troubleshooting & Optimization

troubleshooting low yield in 1-Iodohexane coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Iodohexane Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound coupling reaction (Suzuki, Sonogashira, Heck, or Buchwald-Hartwig) has a low yield. What are the most common initial checks I should perform?

When experiencing low yields with this compound, a systematic review of your reaction setup and reagents is the first critical step. Start by verifying the following:

  • Inert Atmosphere: Ensure your reaction was set up and maintained under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and a stalled reaction.[1] Proper degassing of solvents and reagents is crucial.

  • Reagent Purity and Integrity:

    • This compound: Ensure it is free of impurities and has been stored properly to avoid degradation.

    • Coupling Partner: For Suzuki reactions, boronic acids can be prone to protodeboronation; using fresh or purified reagents is recommended.[1] For Sonogashira reactions, ensure the terminal alkyne is of high purity.

    • Catalyst and Ligand: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture. Use a fresh batch of catalyst and ensure phosphine ligands have not been oxidized.[1]

    • Solvent and Base: Use anhydrous, degassed solvents. The choice and purity of the base are critical; ensure it is appropriate for the specific coupling reaction and has been stored correctly to avoid decomposition or absorption of moisture.

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?

The formation of palladium black is a common sign of catalyst decomposition, where the active soluble palladium species aggregates and precipitates out of solution, leading to a loss of catalytic activity.[2]

  • Causes:

    • Presence of oxygen in the reaction.

    • Suboptimal ligand-to-palladium ratio, leaving the palladium center coordinatively unsaturated and prone to aggregation.[1]

    • High reaction temperatures, which can accelerate catalyst decomposition.

    • Inadequate stirring, leading to localized high concentrations of reagents.[1]

  • Solutions:

    • Improve Degassing: Employ rigorous degassing techniques such as multiple freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period.[1]

    • Optimize Ligand:Palladium Ratio: A typical ratio is between 1:1 to 4:1, depending on the specific ligand and palladium source.[1] For monodentate ligands, a higher ratio is often beneficial.

    • Control Temperature: While heating is often necessary, avoid excessive temperatures that can degrade the catalyst.

    • Ensure Efficient Stirring: Maintain vigorous and consistent stirring throughout the reaction.

Q3: My primary side product appears to be hexane, resulting from hydrodehalogenation of this compound. What causes this and how can it be minimized?

Hydrodehalogenation is the replacement of the iodine atom with a hydrogen atom. This side reaction consumes your starting material and reduces the yield of the desired coupled product.

  • Causes:

    • The presence of a palladium-hydride (Pd-H) species in the catalytic cycle.

    • Certain bases, especially when combined with protic solvents (like water or alcohols), can generate hydride species.

    • High reaction temperatures can favor this side reaction.

  • Solutions:

    • Choice of Base and Solvent: Screen different bases and use anhydrous, aprotic solvents to minimize the formation of Pd-H species.

    • Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes suppress hydrodehalogenation by promoting the desired reductive elimination step.

    • Temperature Optimization: Running the reaction at the lowest effective temperature can help to disfavor this side reaction.

Q4: I am attempting a coupling reaction with this compound, an unactivated alkyl halide, and experiencing issues with β-hydride elimination. What is this and how can I overcome it?

β-hydride elimination is a major competing pathway in cross-coupling reactions involving alkyl halides that have hydrogen atoms on the carbon atom beta to the palladium center. This process leads to the formation of an alkene and a palladium-hydride species, thereby reducing the yield of the desired coupled product.[3][4]

  • Requirements for β-Hydride Elimination:

    • Presence of a hydrogen atom on the β-carbon.

    • A vacant coordination site on the palladium center.

    • The ability of the Pd-C and C-H bonds to adopt a syn-coplanar arrangement.

  • Strategies to Suppress β-Hydride Elimination:

    • Ligand Choice: Employing bulky ligands, such as certain N-heterocyclic carbenes (NHCs) or bulky phosphines like P(t-Bu)3, can sterically hinder the formation of the necessary transition state for elimination.[5]

    • Reaction Conditions: In some cases, using visible light irradiation can facilitate the desired coupling pathway over β-hydride elimination, even at room temperature.[5][6]

    • Stabilizing Intermediates: The use of certain additives or ligands can stabilize the alkylpalladium intermediate, preventing it from undergoing β-hydride elimination. For example, N-sulfonyl groups in the substrate have been shown to coordinate to the palladium and suppress this side reaction.[7]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

Problem: Low yield of the coupled product when reacting this compound with an organoboron reagent.

Troubleshooting Workflow:

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Reagents Analyze Reaction Mixture (TLC, GC-MS) - Unreacted this compound? - Unreacted Boronic Acid? Start->Check_Reagents Catalyst_Issue Catalyst/Ligand Inactive? Check_Reagents->Catalyst_Issue Starting materials present Conditions_Issue Suboptimal Conditions? Check_Reagents->Conditions_Issue Starting materials present Side_Reactions Side Reactions Prevalent? Check_Reagents->Side_Reactions Byproducts observed Catalyst_Solution Use fresh Pd catalyst and ligand Ensure inert atmosphere Optimize Pd:Ligand ratio Catalyst_Issue->Catalyst_Solution Conditions_Screen Screen Reaction Parameters: - Base (e.g., Cs2CO3, K3PO4) - Solvent (e.g., Toluene, Dioxane, THF) - Temperature (start moderate, e.g., 80°C) Conditions_Issue->Conditions_Screen Side_Reaction_Solutions Address Specific Side Reactions: - Hydrodehalogenation: Change base/solvent - β-Hydride Elimination: Use bulky ligands - Homocoupling: Rigorous degassing Side_Reactions->Side_Reaction_Solutions

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Low Yield in Sonogashira Coupling

Problem: Low conversion or formation of significant byproducts in the coupling of this compound with a terminal alkyne.

Troubleshooting Workflow:

Sonogashira_Troubleshooting Start Low Yield in Sonogashira Coupling Check_Mixture Analyze Crude Reaction - Unreacted starting materials? - Alkyne homocoupling (Glaser product)? Start->Check_Mixture Catalyst_Deactivation Catalyst System Failure? Check_Mixture->Catalyst_Deactivation Glaser_Coupling Significant Homocoupling? Check_Mixture->Glaser_Coupling Reaction_Stalled Incomplete Conversion? Check_Mixture->Reaction_Stalled Catalyst_Solution Use fresh Pd and CuI catalysts Ensure strict anaerobic conditions Catalyst_Deactivation->Catalyst_Solution Glaser_Solution Minimize Homocoupling: - Rigorous degassing - Consider copper-free conditions - Slow addition of alkyne Glaser_Coupling->Glaser_Solution Stalled_Solution Optimize Conditions: - Screen bases (e.g., Et3N, DIPA) - Screen solvents (e.g., THF, Toluene) - Adjust temperature Reaction_Stalled->Stalled_Solution

Caption: Troubleshooting workflow for Sonogashira coupling of this compound.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for analogous coupling reactions. Note that yields can be highly substrate-dependent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkyl Halides

EntryAlkyl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
11-IodooctaneOctyl-9-BBNNiCl2(PCy3)2NaOH1,4-Dioxane8079
21-BromobutaneOctyl-9-BBNNiCl2(PCy3)2NaOH1,4-Dioxane8068
31-IodobutaneOctyl-9-BBNNiCl2(PCy3)2NaOH1,4-Dioxane8066

Data adapted from studies on nickel-catalyzed Suzuki-Miyaura reactions of unactivated alkyl halides.

Table 2: Representative Conditions for Sonogashira Coupling of Alkyl Halides

EntryAlkyl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
11-IodooctanePhenylacetylenePd(OAc)2/IMesCs2CO3Toluene6085
21-Bromooctane1-Hexyne[(π-allyl)PdCl]2/ICyCs2CO3Toluene6078
31-IododecanePhenylacetylenePd(PPh3)4/CuIEt3NTHFRT~90

Data compiled from various sources on Sonogashira couplings of unactivated alkyl halides.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the arylboronic acid (1.2 equivalents), a suitable base (e.g., K3PO4, 2.0 equivalents), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a phosphine ligand if required.

  • Reagent Addition: Add this compound (1.0 equivalent) and a degassed solvent (e.g., a mixture of toluene and water, 10:1 ratio) via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 12 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling of this compound

This protocol is a general procedure and may need optimization depending on the alkyne used.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or toluene) followed by an amine base (e.g., triethylamine, 3.0 equivalents). Stir the mixture for 10-15 minutes at room temperature.

  • Reagent Addition: Add the terminal alkyne (1.2 equivalents) dropwise, followed by this compound (1.0 equivalent).

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalysts.

  • Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the crude product by column chromatography.

General Protocol for Heck Reaction of this compound

This protocol for a Heck-type reaction with an unactivated alkyl iodide may require specific conditions to suppress side reactions.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium catalyst (e.g., Pd(PPh3)4, 10 mol%) to a pressure-rated reaction vessel.

  • Reagent Addition: Add the alkene (1.5 equivalents), a suitable base (e.g., 1,2,2,6,6-pentamethylpiperidine, 2.0 equivalents), and this compound (1.0 equivalent) in an anhydrous, degassed solvent such as benzene or toluene.

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 110 °C). In some cases, pressurizing the vessel with carbon monoxide (e.g., 10 atm) has been shown to improve yields for intramolecular variants.[8] Monitor the reaction by GC-MS.

  • Work-up: After cooling, carefully vent the vessel. Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

The amination of alkyl halides can be challenging; careful selection of the catalyst system is crucial.

  • Catalyst Pre-formation (if not using a precatalyst): In a glovebox, add the palladium source (e.g., Pd2(dba)3, 2 mol%) and a bulky phosphine ligand (e.g., a Josiphos-type ligand, 4 mol%) to a Schlenk tube. Add anhydrous, degassed toluene and stir for 10-15 minutes.

  • Reaction Setup: To the activated catalyst mixture, add the amine (1.2 equivalents), a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents), and this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, quench the reaction by the slow addition of water. Extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Purification of 1-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-iodohexane.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: The purified this compound has a pink or brownish tint.

  • Possible Cause: Presence of dissolved iodine (I₂). Alkyl iodides can decompose upon exposure to light, releasing free iodine which imparts color.[1][2]

  • Solution:

    • Wash with a reducing agent: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color disappears.[3][4] These reagents reduce iodine to colorless iodide ions.

    • Storage: Store the purified this compound in an amber bottle or a flask wrapped in aluminum foil to protect it from light and prevent further decomposition.[5] The addition of a small piece of copper wire or powder can also act as a stabilizer.[6][7]

Issue 2: Low yield of this compound after purification.

  • Possible Causes:

    • Incomplete reaction: The synthesis reaction may not have gone to completion.

    • Loss during workup: Material can be lost during transfers, extractions, or filtration.

    • Decomposition during distillation: this compound can be sensitive to high temperatures and may decompose during distillation at atmospheric pressure.[8]

    • Side reactions: Depending on the synthesis route, side reactions may have consumed the starting material or product.

  • Solutions:

    • Optimize reaction conditions: Ensure the synthesis reaction is monitored to completion (e.g., by TLC or GC).

    • Careful handling: Minimize transfers and ensure all equipment is rinsed with the solvent to recover as much product as possible.[9]

    • Vacuum distillation: Purify this compound via vacuum distillation to lower the boiling point and minimize thermal decomposition.[3][8]

    • Control reaction temperature: For synthesis from 1-hexanol, controlling the temperature can minimize side reactions like elimination.

Issue 3: The product is wet after drying with an anhydrous salt.

  • Possible Causes:

    • Insufficient drying agent: Not enough drying agent was used to remove all the water.

    • Inefficient drying agent: The chosen drying agent may not be suitable for alkyl halides or may have been exposed to atmospheric moisture.

    • Insufficient drying time: The drying agent was not in contact with the solution for a long enough period.

  • Solutions:

    • Add more drying agent: Add small portions of the drying agent until it no longer clumps together.

    • Choose an appropriate drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used for alkyl halides.[3]

    • Increase drying time: Allow the solution to stand over the drying agent for at least 15-20 minutes with occasional swirling.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesis?

A1: Common impurities depend on the synthetic route:

  • From 1-bromohexane or 1-chlorohexane (Finkelstein Reaction): Unreacted 1-bromohexane or 1-chlorohexane is a likely impurity.[10][11]

  • From 1-hexanol: Unreacted 1-hexanol is a common impurity. Side products such as dihexyl ether can also form, especially at higher temperatures.[12][13]

  • General Impurities: Dissolved iodine (I₂) from decomposition, which gives the product a color.[1]

Q2: Why is it important to wash the crude this compound with sodium thiosulfate or sodium bisulfite?

A2: These washes are crucial for removing any dissolved iodine (I₂), which is a common impurity that gives the product a pink, yellow, or brown color.[3][14] The thiosulfate or bisulfite ions are reducing agents that convert the colored elemental iodine into colorless iodide ions (I⁻), which are then removed in the aqueous phase.

Q3: What is the purpose of adding copper as a stabilizer?

A3: Copper is often added to this compound as a stabilizer to prevent its decomposition.[6][7] Alkyl iodides can be sensitive to light and heat, which can cause the homolytic cleavage of the C-I bond to form radicals, leading to the formation of iodine and other byproducts. Copper acts as a radical scavenger, inhibiting these decomposition pathways.[15]

Q4: Can I purify this compound by flash chromatography?

A4: While flash chromatography can be used for the purification of some alkyl halides, it may not be the ideal method for this compound due to potential decomposition on silica gel, which can be acidic.[5][16] If chromatography is necessary, using deactivated or neutral silica gel or alumina is recommended. However, for routine purification to remove common impurities, a workup involving washing and distillation is generally more efficient.

Data Presentation

PropertyValue
Molecular Formula C₆H₁₃I
Molecular Weight 212.07 g/mol
Appearance Colorless to light yellow liquid
Density 1.437 g/mL at 25 °C
Boiling Point 179-180 °C at 760 mmHg (atmospheric pressure)
Boiling Point (Reduced Pressure) ~70-72 °C at 15 mmHg
Refractive Index n20/D 1.492

Experimental Protocols

Detailed Methodology for the Purification of this compound

This protocol describes a standard procedure for purifying crude this compound obtained from synthesis.

  • Quenching and Initial Wash:

    • Transfer the crude reaction mixture to a separatory funnel.

    • If the reaction was performed in a water-miscible solvent like acetone, add water and an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to extract the product.

    • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the funnel gently and vent frequently. Continue washing until the organic layer is colorless.

    • Separate the aqueous layer.

  • Brine Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water in the organic phase.

    • Separate the aqueous layer.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Start with a small amount and add more until the drying agent no longer clumps together and flows freely when the flask is swirled.

    • Allow the solution to stand for at least 15-20 minutes to ensure complete drying.

  • Filtration:

    • Filter the dried solution to remove the drying agent. This can be done by gravity filtration through a fluted filter paper or by decanting the solution carefully.

    • Rinse the drying agent with a small amount of fresh, dry solvent to recover any residual product.

  • Solvent Removal:

    • Remove the solvent from the filtrate using a rotary evaporator. Be cautious not to use excessive heat, as this compound is volatile.

  • Distillation:

    • Set up a distillation apparatus for either simple or fractional distillation under reduced pressure (vacuum distillation). Vacuum distillation is highly recommended to prevent thermal decomposition.[8]

    • Add a few boiling chips or a magnetic stir bar to the distillation flask containing the crude this compound.

    • Slowly heat the flask and collect the fraction that distills at the expected boiling point of this compound at the given pressure.

Mandatory Visualization

Purification_Workflow A Crude this compound B Washing with 10% Sodium Thiosulfate A->B C Washing with Brine B->C I Aqueous Waste (Thiosulfate & Brine) B->I Removes I₂ D Drying with Anhydrous Sodium Sulfate C->D C->I Removes H₂O E Filtration D->E F Solvent Removal (Rotary Evaporation) E->F J Solid Waste (Drying Agent) E->J G Vacuum Distillation F->G K Recovered Solvent F->K H Pure this compound G->H L Distillation Residue G->L

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Purified this compound Q1 Is the product colored? Start->Q1 A1 Wash with Na₂S₂O₃ solution Q1->A1 Yes Q2 Is the yield low? Q1->Q2 No A1->Q2 A2 Purify by vacuum distillation Q2->A2 Yes End Pure, colorless product with improved yield Q2->End No A3 Check for losses during workup Q2->A3 Yes A2->End

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: 1-Iodohexane Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Iodohexane Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most common byproduct in a this compound Grignard reaction?

A1: The most common byproduct is the Wurtz coupling product, which in the case of this compound is dodecane (C12H26).[1] This occurs when the formed Grignard reagent (1-hexylmagnesium iodide) reacts with unreacted this compound.

Q2: My Grignard reaction with this compound is not initiating. What are the likely causes?

A2: Failure to initiate is a frequent issue in Grignard synthesis. The most common reasons include:

  • Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[2]

  • Presence of Moisture: Grignard reagents are highly sensitive to water. Trace amounts of moisture in the glassware, solvent, or this compound will quench the reagent as it forms.[2][3]

  • Impure Reagents: Besides water, other impurities in the starting materials can inhibit the reaction.

Q3: What are other potential byproducts I should be aware of?

A3: Besides the Wurtz coupling product, other byproducts can form through various side reactions:

  • Hexane: If there is any moisture present, the Grignard reagent will be protonated to form hexane.

  • 1-Hexanol: Reaction with oxygen can lead to the formation of the corresponding alkoxide, which upon workup will yield 1-hexanol.

  • Products of Beta-Hydride Elimination: Although less common for Grignard reagents, beta-hydride elimination from 1-hexylmagnesium iodide can theoretically occur, leading to the formation of 1-hexene and magnesium hydride iodide.

Q4: How can I minimize the formation of the Wurtz coupling product (dodecane)?

A4: To reduce the amount of Wurtz coupling byproduct, consider the following strategies:

  • Slow Addition of this compound: Adding the this compound solution dropwise to the magnesium suspension helps to maintain a low concentration of the alkyl halide, minimizing its reaction with the formed Grignard reagent.[3]

  • Control the Reaction Temperature: While some initial heating might be necessary for initiation, the reaction is exothermic. Maintaining a gentle reflux and avoiding excessive heating can reduce the rate of the coupling reaction.[3]

  • Use of a Continuous Process: Continuous production processes have been shown to improve the selectivity of Grignard reagent formation and reduce Wurtz coupling.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction fails to initiate Inactive magnesium surfaceActivate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][5] You can also crush the magnesium turnings to expose a fresh surface.[5]
Presence of moisture in glassware or solventThoroughly flame-dry or oven-dry all glassware before use and cool under an inert atmosphere.[2][5] Use freshly opened anhydrous solvents.
Low yield of the desired product Significant Wurtz couplingAdd the this compound slowly and maintain a moderate reaction temperature.[3]
Reaction with atmospheric moisture or oxygenEnsure the reaction is conducted under a completely inert atmosphere (e.g., dry argon or nitrogen).
Incomplete reactionAllow for a sufficient reaction time after the addition of this compound is complete to ensure full conversion to the Grignard reagent.[4]
Formation of unexpected byproducts Contaminated starting materialsPurify the this compound (e.g., by distillation) and ensure the solvent is of high purity and anhydrous.
Reaction with the carbonyl substrate's alpha-protons (enolization)This is more relevant to the subsequent reaction of the Grignard reagent. If the electrophile is a ketone or aldehyde with acidic alpha-protons, consider using a lower reaction temperature or a different organometallic reagent if possible.

Experimental Protocol: Formation of 1-Hexylmagnesium Iodide and Reaction with Benzaldehyde

This protocol provides a general methodology for the preparation of 1-hexylmagnesium iodide and its subsequent reaction with an electrophile.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (argon or nitrogen).

  • Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small portion of the this compound solution (dissolved in the anhydrous solvent) from the dropping funnel. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[4]

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.[4]

  • Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of benzaldehyde in the anhydrous solvent dropwise from the dropping funnel.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. The solvent can then be removed under reduced pressure, and the product purified by column chromatography.[4]

Reaction Pathways

Grignard_Byproducts cluster_main Main Reaction cluster_byproducts Byproduct Formation R_I This compound (C6H13I) Grignard 1-Hexylmagnesium Iodide (C6H13MgI) R_I->Grignard + Mg Mg Magnesium (Mg) Dodecane Dodecane (C12H26) (Wurtz Coupling) Grignard->Dodecane + this compound Hexane Hexane (C6H14) (Protonation) Grignard->Hexane + H2O Hexanol 1-Hexanol (C6H13OH) (Oxidation) Grignard->Hexanol + O2, then H3O+ Hexene 1-Hexene (C6H12) (Beta-Hydride Elimination) Grignard->Hexene Beta-Hydride Elimination H2O H2O O2 O2

Caption: Reaction pathways in the this compound Grignard reaction.

References

Technical Support Center: Optimizing Temperature for 1-Iodohexane Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 1-iodohexane. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary substitution reaction mechanism for this compound?

A1: As a primary alkyl halide, this compound reacts predominantly through the SN2 (bimolecular nucleophilic substitution) mechanism. This pathway is favored due to the low steric hindrance around the alpha-carbon, allowing for effective backside attack by a nucleophile. SN1 reactions are highly unlikely as they would require the formation of a very unstable primary carbocation.

Q2: How does temperature affect the outcome of a substitution reaction with this compound?

A2: Temperature is a critical parameter. While increasing the temperature generally accelerates the reaction rate, it can disproportionately favor the competing E2 (bimolecular elimination) side reaction. Elimination reactions typically have a higher activation energy and result in a greater increase in entropy compared to substitution reactions.[1][2] Therefore, as the temperature rises, the yield of the elimination product (1-hexene) is likely to increase at the expense of the desired SN2 substitution product.[3]

Q3: What is the optimal temperature range for SN2 reactions with this compound?

A3: The optimal temperature is a balance between achieving a practical reaction rate and minimizing the E2 side reaction. For most SN2 reactions with good nucleophiles (e.g., azide, cyanide), a moderately elevated temperature in the range of 50-80 °C is often a good starting point.[4] Reactions at room temperature may be too slow, while temperatures approaching the boiling point of the solvent or substrate (boiling point of this compound is ~180 °C) will significantly promote elimination.

Q4: Besides temperature, what other factors can promote the unwanted E2 elimination reaction?

A4: The choice of base/nucleophile is crucial. Strong, sterically hindered bases (e.g., potassium tert-butoxide, KOtBu) are more likely to act as a base rather than a nucleophile, abstracting a proton and forcing the E2 pathway, even at lower temperatures.[5] Using a strong, non-bulky nucleophile (e.g., NaN₃, NaCN) helps to favor the SN2 pathway.[4][5]

Q5: What type of solvent is best suited for these reactions?

A5: Polar aprotic solvents such as DMF (N,N-dimethylformamide) , DMSO (dimethyl sulfoxide) , or acetonitrile are ideal for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it more "naked" and reactive, thus increasing the rate of the SN2 reaction.[4]

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Low yield of substitution product; significant amount of 1-hexene detected. The reaction temperature is too high, favoring the E2 elimination pathway.[1][3]Decrease the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or GC/MS to find the optimal balance between reaction rate and product distribution.
A sterically bulky or overly strong base was used.Switch to a less sterically hindered nucleophile. For example, use sodium azide instead of a bulky alkoxide if an azide is desired.
Reaction is very slow or does not proceed to completion. The reaction temperature is too low.Gradually increase the reaction temperature in 10 °C increments. Ensure the chosen temperature does not exceed 80 °C to avoid significant elimination.
The nucleophile is not sufficiently reactive.Ensure a polar aprotic solvent (e.g., DMF, DMSO) is used to enhance nucleophilicity.[4] Confirm the quality and purity of the nucleophilic reagent.
Formation of multiple unidentified byproducts. Substrate or reagent degradation.This compound is light-sensitive and can decompose. Ensure it is stored properly and consider using a freshly opened bottle. Some nucleophiles can also degrade; check their stability under the reaction conditions. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Data Presentation: Temperature vs. Product Distribution

The following table provides a representative summary of how temperature can influence the ratio of substitution (SN2) to elimination (E2) products for a primary alkyl halide like this compound when reacted with a strong, non-bulky nucleophile.

Reaction Temperature (°C)SN2 Product Yield (Approx. %)E2 Product Yield (Approx. %)General Observation
25 °C>95%<5%Reaction may be slow, but substitution is highly favored.
60 °C90%10%Optimal range for good rate and high substitution yield.[4]
100 °C70%30%Elimination becomes a significant competing reaction.
150 °C<50%>50%Elimination is likely to be the major pathway.[3]

Note: These values are illustrative and the exact distribution will depend on the specific nucleophile, base, and solvent used.

Experimental Protocols
Protocol 1: Synthesis of 1-Azidohexane (Optimized for SN2)

This protocol is optimized to favor the SN2 product by using a moderate temperature.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Sodium Azide (NaN₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF) (Anhydrous)

    • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle with temperature control, and an inert atmosphere (N₂ or Ar).

  • Procedure:

    • In the round-bottom flask, dissolve this compound in anhydrous DMF.

    • Add sodium azide to the solution. Note: Sodium azide is highly toxic. Handle with extreme care in a fume hood.[4]

    • Heat the reaction mixture to 65 °C with vigorous stirring.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).[4]

    • Cool the mixture to room temperature.

    • Perform an aqueous work-up by pouring the reaction mixture into water and extracting with a nonpolar solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Demonstrating the Effect of High Temperature

This protocol illustrates how excessive heat can lead to the formation of the undesired elimination byproduct.

  • Reagents & Setup:

    • Same as Protocol 1.

  • Procedure:

    • Follow the same initial steps as in Protocol 1 for dissolving the reagents.

    • Heat the reaction mixture to 120 °C with vigorous stirring.

    • Monitor the reaction. You will likely observe a faster consumption of the starting material, but analysis (e.g., by GC-MS) will show the presence of both 1-azidohexane (SN2 product) and 1-hexene (E2 product).

    • Perform the same work-up and purification procedure as in Protocol 1. Compare the product ratio to that obtained from the optimized protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep Combine this compound, Nucleophile, and Solvent in Reaction Vessel temp_control Set and Maintain Reaction Temperature prep->temp_control monitoring Monitor Progress (TLC / GC) temp_control->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purify Purification (Chromatography) workup->purify analyze Analyze Product Ratio (SN2 vs. E2) purify->analyze

Caption: Experimental workflow for optimizing this compound substitution reactions.

temp_effect low_temp Low Temperature (~25-60°C) sn2 SN2 Pathway Favored (Substitution) low_temp->sn2 Favors high_temp High Temperature (>100°C) e2 E2 Pathway Favored (Elimination) high_temp->e2 Favors sn2->e2

Caption: Relationship between temperature and favored reaction pathway.

References

Technical Support Center: 1-Iodohexane Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information to prevent the degradation of 1-iodohexane during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. What does this mean?

A change in color from colorless to yellow or brown is a visual indicator of degradation. This discoloration is primarily due to the formation of elemental iodine (I₂) as a result of the decomposition of this compound.

Q2: What are the main causes of this compound degradation?

This compound is sensitive to three main environmental factors that can induce degradation:

  • Light: Exposure to light, particularly UV radiation, can initiate the cleavage of the carbon-iodine bond, leading to the formation of free radicals and subsequent decomposition.[1]

  • Heat: Elevated temperatures accelerate the rate of decomposition.[2] High heat can also lead to the release of toxic iodide gas.[2][3]

  • Air (Oxygen): The presence of oxygen can contribute to oxidative degradation of the molecule.[2]

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

ParameterRecommendationRationale
Temperature Cool and dark place, refrigerated if possible.To minimize thermal degradation.
Light Amber or opaque containers.To protect from light-induced decomposition.[1]
Atmosphere Under an inert gas (e.g., Nitrogen or Argon).[3][4]To prevent oxidation.
Container Tightly sealed containers.To prevent exposure to air and moisture.

Q4: My this compound is stabilized with copper. What is its function?

Many commercial preparations of this compound contain a small amount of copper (often in the form of a chip or wire) as a stabilizer.[4][5][6][7][8][9][10] The copper acts as a scavenger for any iodine that may form during decomposition, thereby preventing further degradation reactions that can be catalyzed by iodine.

Q5: What are the known decomposition products of this compound?

Under typical degradation conditions, the primary hazardous decomposition products are:

  • Carbon monoxide (CO)[6]

  • Carbon dioxide (CO₂)[6]

  • Hydrogen iodide (HI)[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Discoloration of this compound (Yellowing/Browning) Exposure to light, heat, or air.- Store in an amber, tightly sealed container in a cool, dark place. - Purge the container with an inert gas like nitrogen before sealing. - For long-term storage, refrigeration is recommended.
Inconsistent experimental results using stored this compound Degradation of the reagent, leading to lower purity and the presence of impurities.- Verify the purity of the this compound using an appropriate analytical method (see Experimental Protocols section). - If degradation is confirmed, consider purifying the material (e.g., by distillation) or using a fresh, unopened bottle.
Precipitate formation in the this compound bottle This is uncommon but could indicate significant degradation or reaction with contaminants.- Do not use the material. - Dispose of the bottle according to your institution's hazardous waste guidelines.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for determining the purity of this compound and identifying potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Hold at 200 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the purity by determining the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

    • Analyze any additional peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential degradation products.

Visualizations

Degradation Pathway of this compound

This compound This compound Hexyl Radical Hexyl Radical This compound->Hexyl Radical Iodine Radical Iodine Radical This compound->Iodine Radical Further Degradation Products Further Degradation Products Hexyl Radical->Further Degradation Products Elemental Iodine (I2) Elemental Iodine (I2) Iodine Radical->Elemental Iodine (I2) Dimerization Light_Heat_Air Light, Heat, Air

Caption: Simplified degradation pathway of this compound initiated by light, heat, or air.

Troubleshooting Workflow for Degraded this compound

start Observe Discoloration or Inconsistent Results check_storage Review Storage Conditions: - Light Exposure? - Elevated Temperature? - Improper Sealing? start->check_storage assess_purity Assess Purity (e.g., GC-MS) check_storage->assess_purity is_pure Purity Acceptable? assess_purity->is_pure use_reagent Proceed with Experiment is_pure->use_reagent Yes remediate Options for Impure Reagent is_pure->remediate No purify Purify (e.g., Distillation) remediate->purify discard Discard and Use Fresh Stock remediate->discard

Caption: A logical workflow for troubleshooting issues related to this compound degradation.

Experimental Workflow for Purity Assessment

sample_prep Sample Preparation (Dilution in Solvent) gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_processing Data Processing (Peak Integration) gcms_analysis->data_processing purity_determination Purity Calculation (% Area) data_processing->purity_determination impurity_id Impurity Identification (Mass Spectral Library Search) data_processing->impurity_id report Final Report purity_determination->report impurity_id->report

References

Technical Support Center: Scaling Up 1-Iodohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scaling up reactions involving 1-Iodohexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and solutions when transitioning this compound reactions from the laboratory to pilot and production scales.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound reactions?

A1: The primary safety concerns when scaling up this compound reactions revolve around thermal management and the handling of larger quantities of materials. Many reactions involving this compound, such as Grignard formations or Williamson ether syntheses, can be exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, which significantly hinders heat dissipation. This can lead to a rapid increase in temperature, potentially causing a thermal runaway, where the reaction rate accelerates uncontrollably, leading to a dangerous increase in pressure and the possibility of reactor failure.[1] It is crucial to have a thorough understanding of the reaction's thermal profile and to ensure that the cooling capacity of the pilot plant is sufficient to handle the heat generated.[2]

Q2: How does the choice of reaction type affect the challenges of scaling up with this compound?

A2: The challenges are highly dependent on the reaction type. For instance:

  • Williamson Ether Synthesis: This SN2 reaction is a common application for this compound.[3] When scaling up, challenges include managing the exothermicity of the alkoxide formation and the ether synthesis itself. Side reactions, such as elimination, can become more prevalent with certain bases.[2] However, industrial procedures can achieve near-quantitative conversion.[4]

  • Grignard Reactions: The formation of the Grignard reagent from this compound is notoriously exothermic and requires strict moisture control.[5] A major challenge at scale is minimizing the formation of the Wurtz coupling byproduct (dodecane).[6]

Q3: What are the most common impurities encountered when scaling up this compound reactions, and how can they be minimized?

A3: Common impurities include unreacted starting materials, byproducts from side reactions, and impurities from the reagents themselves which may become more significant at a larger scale.[1]

  • In Williamson Ether Synthesis: The main byproduct is often from the elimination of HI from this compound, especially if a sterically hindered or overly strong base is used at elevated temperatures.

  • In Grignard Reactions: The primary impurity is typically the Wurtz coupling product (dodecane), formed by the reaction of the Grignard reagent with unreacted this compound.[6] This can be minimized by the slow, controlled addition of this compound to the magnesium turnings and by maintaining a dilute reaction mixture.

Q4: How does purification differ at a larger scale compared to the lab?

A4: Purification methods that are standard in the lab, such as column chromatography, are often impractical and not economically viable for large-scale production.[1] At the pilot and industrial scale, the focus shifts to methods like:

  • Distillation: For liquid products, fractional distillation is a common purification method.

  • Crystallization: If the product is a solid, crystallization is the preferred method for purification at scale.[1]

  • Extraction: Liquid-liquid extraction is used to remove water-soluble impurities.

Troubleshooting Guides

Problem 1: Decreased Yield in Williamson Ether Synthesis Upon Scale-Up

Symptoms: The yield of the desired ether product is significantly lower at the pilot scale compared to the laboratory scale.

Potential CauseTroubleshooting Steps
Inefficient Heat Transfer Localized overheating can promote side reactions like elimination. Ensure adequate cooling capacity and efficient stirring to maintain a uniform temperature profile. Monitor the internal reaction temperature closely.[1]
Poor Mixing Inadequate mixing can lead to localized high concentrations of the base, promoting side reactions. Verify that the stirrer design and speed are appropriate for the reactor geometry and reaction mass.
Longer Reaction Times At a larger scale, heating and cooling cycles are longer, which can lead to the degradation of reactants or products. Optimize the reaction time and temperature based on pilot plant trials.
Impurity in Starting Materials The quality of bulk starting materials may differ from lab-grade reagents. Ensure the purity of this compound and the alcohol are within specification.
Problem 2: Increased Formation of Wurtz Coupling Byproduct in Grignard Reactions

Symptoms: The percentage of the dodecane byproduct is significantly higher at the pilot scale.

Potential CauseTroubleshooting Steps
Localized High Concentration of this compound Adding the this compound too quickly can lead to a high local concentration, favoring the Wurtz coupling reaction. Use a syringe pump or a controlled addition funnel for slow, continuous addition.[7]
Inefficient Mixing Poor mixing can create areas where the Grignard reagent and this compound can react with each other. Ensure the stirring is vigorous enough to keep the magnesium turnings suspended and the reactants well-dispersed.
Elevated Reaction Temperature Higher temperatures can increase the rate of the Wurtz coupling reaction. Maintain a consistent and controlled temperature throughout the addition.[7]
Batch vs. Continuous Process Batch processes are more prone to concentration gradients. Consider transitioning to a continuous flow process, which has been shown to improve selectivity and reduce Wurtz coupling.[6]

Data Presentation

Table 1: Illustrative Comparison of Williamson Ether Synthesis Parameters at Different Scales

ParameterLaboratory Scale (250 mL)Pilot Scale (50 L)Key Considerations for Scale-Up
1-Hexanol 0.5 mol100 molEnsure anhydrous conditions.
Sodium Hydride (60% in oil) 0.55 mol110 molManage exotherm during addition; requires controlled portion-wise addition.
This compound 0.5 mol100 molPurity of bulk material is critical.
Solvent (THF) 100 mL20 LSolvent must be anhydrous; consider solvent recovery at scale.
Reaction Temperature 65 °C (reflux)65 °C (reflux)Maintain consistent internal temperature; avoid localized overheating.
Reaction Time 4 hours6-8 hoursLonger heat-up and cool-down times at scale.
Typical Yield 85-95%80-90%Yield reduction can be due to increased side reactions or handling losses.
Primary Impurity Unreacted 1-Hexanol1-Hexene (from elimination)Higher temperatures and localized base concentration can favor elimination.

Table 2: Illustrative Comparison of Grignard Reaction Parameters and Impurity Profile

ParameterLaboratory Scale (500 mL)Pilot Scale (100 L)Key Considerations for Scale-Up
Magnesium Turnings 1.2 mol240 molSurface activation is critical; may require mechanical stirring to initiate.
This compound 1.0 mol200 molSlow, controlled addition is crucial to minimize side reactions.
Solvent (Anhydrous Ether) 250 mL50 LStrict anhydrous conditions are paramount.
Initiation Method Iodine crystalIodine crystal / Mechanical stirringInitiation can be more challenging at scale.
Reaction Temperature 35 °C (reflux)35-40 °C (controlled)Exotherm must be carefully managed with an efficient cooling system.
Addition Time 1 hour4-6 hoursSlower addition rate is necessary to control the exotherm and reduce byproducts.
Typical Yield (Grignard Reagent) ~90%~85%Yield can be affected by moisture and side reactions.
Wurtz Coupling Byproduct (Dodecane) < 5%5-15%Can be significantly higher at scale if addition and temperature are not well-controlled.

Experimental Protocols

Protocol 1: Pilot-Scale Williamson Ether Synthesis of Hexyl Ethyl Ether

This protocol describes the synthesis of hexyl ethyl ether from this compound and ethanol at a 20 L scale.

Materials:

  • This compound (2.12 kg, 10.0 mol)

  • Ethanol (anhydrous, 10 L)

  • Sodium metal (253 g, 11.0 mol)

  • Toluene (for workup, 10 L)

  • Saturated aqueous ammonium chloride solution

  • Brine

Equipment:

  • 50 L glass-lined reactor with overhead stirring, reflux condenser, dropping funnel, and temperature probe.

  • Inert atmosphere (Nitrogen or Argon) supply.

  • Cooling/heating circulator.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere.

  • Alkoxide Formation: Charge the anhydrous ethanol to the reactor. Under a positive pressure of inert gas, carefully add the sodium metal in small portions. The reaction is exothermic; maintain the temperature below 50°C using the cooling system. Stir until all the sodium has dissolved.

  • Addition of this compound: Once the sodium ethoxide solution has cooled to room temperature, add the this compound dropwise via the dropping funnel over 2-3 hours. Maintain the internal temperature below 40°C.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by GC analysis.

  • Work-up: Cool the reaction mixture to room temperature. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Add toluene and transfer the mixture to a suitable separatory vessel. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude hexyl ethyl ether by fractional distillation.

Protocol 2: Pilot-Scale Grignard Reaction with this compound

This protocol outlines the formation of hexylmagnesium iodide at a 50 L scale.

Materials:

  • Magnesium turnings (291 g, 12.0 mol)

  • This compound (2.12 kg, 10.0 mol)

  • Anhydrous diethyl ether (25 L)

  • Iodine (a few crystals)

Equipment:

  • 100 L glass-lined reactor with a powerful overhead stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Inert atmosphere (Nitrogen or Argon) supply.

  • Cooling/heating circulator.

Procedure:

  • Reactor Preparation: The reactor must be scrupulously dried and purged with a dry inert atmosphere.

  • Initiation: Charge the magnesium turnings and a few crystals of iodine to the reactor. Add approximately 2 L of anhydrous diethyl ether. Stir vigorously. Add a small amount (approx. 50 mL) of the this compound solution (prepared by dissolving 2.12 kg of this compound in 23 L of anhydrous diethyl ether) to the reactor. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise over 4-6 hours, maintaining a gentle reflux. The rate of addition should be carefully controlled to manage the exotherm.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction. The resulting greyish-black solution is the Grignard reagent and should be used immediately in the subsequent reaction step.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Scaled-Up Reactions A Reactor Preparation (Clean, Dry, Inert Atmosphere) B Charge Reagents & Solvent A->B C Controlled Addition of Key Reagent (e.g., this compound) B->C D Reaction Monitoring (Temperature, GC/TLC) C->D E Work-up (Quenching, Extraction) D->E F Purification (Distillation/Crystallization) E->F G Final Product F->G

Caption: General experimental workflow for scaled-up reactions.

troubleshooting_low_yield Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Q1 Is the reaction exothermic? Start->Q1 A1_Yes Check Temperature Control - Improve cooling - Slow addition rate Q1->A1_Yes Yes A1_No Check Reagent Purity & Stoichiometry Q1->A1_No No Q2 Are there significant byproducts? A1_No->Q2 A2_Yes Optimize Reaction Conditions - Lower temperature - Change solvent/base Q2->A2_Yes Yes A2_No Investigate Mixing Efficiency - Increase stirring speed - Use baffles Q2->A2_No No

Caption: Troubleshooting decision tree for low yield.

williamson_ether_synthesis Simplified Williamson Ether Synthesis Pathway cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack ROH R-OH (Alcohol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus + Base Base Base (e.g., NaH) Ether R-O-(CH₂)₅CH₃ (Ether Product) RO_minus->Ether + this compound Iodohexane CH₃(CH₂)₅-I (this compound) Iodohexane->Ether

Caption: Simplified Williamson Ether Synthesis Pathway.

References

effect of solvent purity on 1-Iodohexane reaction outcome

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the impact of solvent purity on the outcome of reactions involving 1-Iodohexane. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect reactions with this compound?

A1: this compound is a primary alkyl halide and typically undergoes nucleophilic substitution via an SN2 mechanism. The choice of solvent is critical for the success of these reactions.

  • Polar Aprotic Solvents (e.g., acetone, THF, DMF, DMSO) are generally preferred for SN2 reactions. They can dissolve the nucleophile but do not solvate the anion as strongly as protic solvents, leaving the nucleophile "naked" and more reactive.[1][2] For the Finkelstein reaction, acetone is a classic choice because sodium iodide is soluble in it, while the resulting sodium chloride or bromide is not, which drives the reaction forward.[1][3]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) can slow down SN2 reactions. They form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[2] These solvents can also act as competing nucleophiles, leading to undesired solvolysis byproducts (e.g., hexanol).

  • Non-Polar Solvents (e.g., hexane, benzene) are generally poor choices as they cannot effectively dissolve the ionic or polar nucleophiles required for the reaction.[1]

Q2: What are the most critical impurities in a solvent when working with this compound?

A2: The most detrimental impurities depend on the specific reaction:

  • Water: This is a major concern for many reactions. In moisture-sensitive reactions like Grignard reagent formation or use, even trace amounts of water will protonate and destroy the organometallic reagent.[4][5] In standard SN2 reactions, water can act as a weak nucleophile, leading to the formation of 1-hexanol as a byproduct.

  • Protic Impurities (e.g., Alcohols): Similar to water, residual alcohols can destroy organometallic reagents or act as competing nucleophiles in substitution reactions.

  • Peroxides: Ethereal solvents like Tetrahydrofuran (THF) can form explosive peroxides upon exposure to air and light.[6] Peroxides can also inhibit or interfere with radical-sensitive or finely balanced catalytic reactions. It is crucial to test for and remove peroxides before distillation.[6]

  • Other Reactive Impurities: Acidic or basic impurities can neutralize reagents or catalyze side reactions. Dissolved oxygen can interfere with oxygen-sensitive reactions.

Q3: How can I determine the purity of my solvent?

A3: Several analytical methods can be used to assess solvent purity:

  • Karl Fischer Titration: This is the standard method for accurately quantifying trace amounts of water in a solvent.[7]

  • Gas Chromatography (GC): GC can be used to determine the percentage purity of the solvent and identify volatile organic impurities.[7][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) can be a powerful tool for determining purity against a certified internal standard. It can also identify and quantify various organic impurities, including residual water.[9][10]

  • Qualitative Tests: Simple chemical tests can indicate the presence of specific impurities, for example, using an acidic aqueous iodide solution to test for peroxides in ethers.[6]

Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound, with a focus on solvent-related issues.

Problem: Low or No Yield

If you are experiencing a significantly lower-than-expected yield, work through the following diagnostic steps.

LowYieldTroubleshooting start Low Reaction Yield reagents_ok Reagents OK? start->reagents_ok check_reagents Are all reagents pure and correctly stoichiometered? check_solvent_type Is the solvent appropriate for the reaction type (e.g., polar aprotic for SN2)? check_solvent_purity Is the solvent sufficiently pure/dry? solvent_type_ok Solvent Type OK? reagents_ok->solvent_type_ok Yes purify_reagents Action: Purify starting materials (distillation, recrystallization). Verify concentrations. reagents_ok->purify_reagents No solvent_purity_ok Solvent Purity OK? solvent_type_ok->solvent_purity_ok Yes change_solvent Action: Select a more suitable solvent based on the reaction mechanism. solvent_type_ok->change_solvent No purify_solvent Action: Dry/purify the solvent using an appropriate method (e.g., distillation, molecular sieves). solvent_purity_ok->purify_solvent No check_conditions Action: Review other reaction parameters (temperature, reaction time, atmosphere). solvent_purity_ok->check_conditions Yes

Caption: Troubleshooting workflow for low reaction yield.

Q: My SN2 reaction with this compound is very slow or has stalled. What could be the cause?

A:

  • Cause: You may be using a polar protic solvent (e.g., ethanol, water) or your aprotic solvent may be contaminated with water or alcohol.

  • Explanation: Protic solvents form a hydrogen-bonding "cage" around the nucleophile, stabilizing it and reducing its reactivity, which slows down the SN2 reaction rate.

  • Solution: Switch to a high-purity, polar aprotic solvent like acetone or DMF. If you are already using an aprotic solvent, ensure it is rigorously dried before use, for example, by distilling it from an appropriate drying agent or passing it through an activated alumina column.

Q: I am attempting a Grignard reaction with this compound and the reaction fails to initiate or gives no product. Why?

A:

  • Cause: The most likely cause is the presence of water or other protic impurities in your solvent (typically THF or diethyl ether).

  • Explanation: Grignard reagents are extremely strong bases and will be instantly quenched by any protic species, including trace amounts of water from the solvent, glassware, or atmosphere.[4][5]

  • Solution: All glassware must be rigorously flame- or oven-dried. The solvent must be anhydrous. Use a freshly opened bottle of anhydrous solvent or purify the solvent immediately before use (see protocol below). Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the experiment.

Q: My reaction produced 1-hexene and/or 1-hexanol in addition to my desired product. How can I prevent this?

A:

  • Cause: Formation of 1-hexene suggests an E2 elimination side reaction. Formation of 1-hexanol suggests a substitution reaction with water (hydrolysis).

  • Explanation:

    • Elimination: Using a strong, sterically hindered base, or running the reaction at a high temperature, can favor elimination over substitution.

    • Hydrolysis: The presence of water in the reaction mixture can lead to the formation of 1-hexanol as a byproduct.

  • Solution:

    • To minimize elimination, use a non-bulky, strong nucleophile and avoid excessive heat. Ensure your base is not overly strong or hindered if substitution is the goal.

    • To prevent hydrolysis, use an anhydrous solvent and ensure all reagents and glassware are dry.

Quantitative Data

Solvent purity, particularly water content, has a dramatic effect on the yield of moisture-sensitive reactions. The preparation of a Grignard reagent from this compound is a prime example. While precise data is dependent on the exact scale and conditions, the following table provides a representative illustration of the expected outcome.

Water Content in THF (%, w/w)Karl Fischer Reading (ppm)Expected Grignard Reagent YieldObservations
> 1.0%> 10,0000%Vigorous quenching of the reagent upon formation; no product obtained.
0.1%1000< 10%Reaction may fail to initiate or stall quickly. Very low conversion.
0.05%50020-40%Sluggish reaction, significant loss of reagent. Low and variable yield.
0.01%10070-85%Reaction proceeds, but some loss of reagent is still evident.
< 0.005%< 50> 90%Successful reaction with high yield. This is the target for anhydrous reactions.

This table is illustrative, based on the established principle that Grignard reactions require strictly anhydrous conditions for high yields.[4] One patent demonstrated that reducing the water content in recovered THF from 7.6% down to 0.07-0.08% was necessary for its reuse in Grignard synthesis.[11]

SolventEffect cluster_0 Reaction Environment cluster_1 Solvent Choice cluster_2 Reaction Outcome start This compound + Nucleophile aprotic Polar Aprotic (e.g., Acetone, THF) - No H-bonding with Nu- - Favors SN2 start->aprotic Optimal protic Polar Protic (e.g., H2O, EtOH) - H-bonds with Nu- - Disfavors SN2 start->protic Suboptimal product Desired SN2 Product (High Yield) aprotic->product side_product Side Products (Solvolysis, Low Yield) protic->side_product

Caption: Effect of solvent type on this compound SN2 reaction outcome.

Experimental Protocols

Protocol 1: Representative SN2 Reaction (Finkelstein Reaction)

This protocol describes the synthesis of this compound from 1-Bromohexane, a classic Finkelstein SN2 reaction where solvent choice is key.[1][3][12]

Materials:

  • 1-Bromohexane

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous grade

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is free of moisture.

  • Reagents: In the flask, dissolve sodium iodide (1.2 equivalents) in anhydrous acetone. Use sufficient acetone to fully dissolve the NaI with stirring.

  • Addition: Add 1-Bromohexane (1.0 equivalent) to the flask.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. A white precipitate (sodium bromide, NaBr) should begin to form as the reaction progresses. The insolubility of NaBr in acetone drives the reaction to completion.[3]

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or GC until the starting 1-Bromohexane is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the precipitated NaBr by vacuum filtration, washing the solid with a small amount of cold acetone.

  • Isolation: Combine the filtrate and washings. Remove the acetone using a rotary evaporator. The remaining crude product can be further purified by distillation if necessary.

Protocol 2: Purification of THF for Moisture-Sensitive Reactions

This protocol describes the purification of THF by distillation from sodium/benzophenone, a common method for generating anhydrous solvent suitable for Grignard reactions. CAUTION: This procedure involves metallic sodium, a flammable and reactive metal. It should only be performed by trained personnel in a proper fume hood.

Materials:

  • THF (reagent grade)

  • Sodium metal

  • Benzophenone

  • Distillation apparatus

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Pre-Drying: If the THF has significant water content (>0.1%), pre-dry it by letting it stand over activated molecular sieves or anhydrous calcium sulfate overnight.

  • Peroxide Test: CRITICAL STEP. Before proceeding, test the THF for peroxides. If peroxides are present, they must be removed (e.g., by passing through activated alumina) before distillation from sodium to prevent explosions.[6]

  • Setup: Assemble a distillation apparatus that has been flame- or oven-dried. Maintain a positive pressure of inert gas throughout the setup.

  • Drying Agent: To the distillation flask containing pre-dried THF, add small chunks of sodium metal and a small amount of benzophenone.

  • Reflux: Gently heat the mixture to reflux. The solution will turn a deep blue or purple color. This indicates the formation of the benzophenone ketyl radical, which signifies that the solvent is anhydrous and oxygen-free. If the color does not persist, more sodium may be needed.

  • Distillation: Once the deep blue/purple color is stable, distill the THF directly into a flame-dried receiving flask under a positive pressure of inert gas.

  • Storage: The freshly distilled anhydrous THF should be used immediately for the best results. If storage is necessary, keep it under an inert atmosphere over activated molecular sieves.[6]

References

Technical Support Center: Monitoring 1-Iodohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the progress of reactions involving 1-Iodohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the progress of a this compound reaction?

A1: The most common techniques are Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be used, though it is less common for this specific compound. The choice depends on the reaction specifics, available equipment, and the properties of the reactants and products.

Q2: How do I choose the best monitoring technique for my specific reaction?

A2:

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks on reaction progress, especially for determining the consumption of starting material and the appearance of products.[1] It is inexpensive and fast.[2][3]

  • Gas Chromatography (GC): Excellent for quantitative analysis of volatile compounds like this compound.[4][5] It provides high resolution and sensitivity, allowing for the quantification of starting material, products, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, making it powerful for identifying intermediates and confirming the structure of products without ambiguity.[6] It can be used for quantitative analysis (qNMR) and can sometimes be set up for real-time, on-line reaction monitoring.[7]

Q3: Is this compound visible under UV light for TLC analysis?

A3: this compound, being an alkyl halide without a chromophore, does not absorb UV light at 254 nm.[8] Therefore, a UV lamp will not be effective for visualization unless your product is UV-active. You will need to use a chemical stain, such as potassium permanganate or an iodine chamber, to visualize the spots.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
No spots are visible after development. 1. Compound is not UV-active. 2. Sample is too dilute.[9] 3. The solvent level in the chamber was above the spotting line.[9] 4. Compound is volatile and may have evaporated.1. Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde, or an iodine chamber). 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications, or concentrate the sample if possible.[8][9] 3. Ensure the solvent level is below the baseline where samples are spotted. 4. For volatile compounds, consider using GC as a more reliable monitoring method.
Spots are streaking or elongated. 1. The sample is too concentrated (overloaded).[9][10] 2. The compound is highly polar or acidic/basic.[10] 3. The sample was applied in a very polar solvent, causing it to spread.[10]1. Dilute the sample solution before spotting.[8] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluting solvent to improve spot shape. 3. Ensure the spotting solvent is not significantly more polar than the mobile phase and allow it to evaporate completely before development.
Spots are too high (high Rf) or too low (low Rf). 1. The eluting solvent (mobile phase) is too polar (high Rf).[11] 2. The eluting solvent is not polar enough (low Rf).1. Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane). 2. Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate).
Reactant and product spots have very similar Rf values. The chosen solvent system does not provide adequate separation.1. Test a different solvent system with varying polarities. 2. Use a "co-spot" lane where both the starting material and reaction mixture are spotted on top of each other to help visualize small separations.[1][12] 3. Consider 2D TLC if the mixture is complex.[12]
Gas Chromatography (GC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Baseline is noisy, drifting, or unstable. 1. Column bleed or contamination.[13] 2. Leaks in the system (septum, fittings).[13] 3. Detector is unstable or contaminated.[13][14]1. Bake out the column at a high temperature as per the manufacturer's instructions. If the problem persists, the column may need replacement.[13] 2. Check for leaks using an electronic leak detector. Replace the septum. 3. Clean or service the detector. Ensure carrier and detector gas purities are high.
Peaks are tailing or fronting. 1. Active sites on the column or liner.[13] 2. Sample is overloaded (too concentrated). 3. Improper sample vaporization.[13]1. Use a deactivated liner or a different type of column. 2. Dilute the sample. 3. Optimize the injection port temperature.
"Ghost peaks" or carryover appear in blank runs. Sample residue from a previous, more concentrated injection is eluting from the column.[13]1. Run several solvent blanks between samples. 2. Increase the injector temperature or final oven temperature during the run to "bake out" contaminants. 3. Clean or replace the injector liner and septum.
Poor resolution or peak overlap. 1. Inadequate column selectivity for the analytes. 2. Incorrect temperature program or carrier gas flow rate.[13]1. Switch to a column with a different stationary phase that offers better selectivity for your compounds. 2. Optimize the oven temperature program (e.g., use a slower ramp rate) or adjust the carrier gas flow rate.[13]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC

This protocol assumes a hypothetical reaction where this compound is converted to a more polar product.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber (e.g., a beaker with a watch glass)

  • Capillary tubes for spotting

  • Mobile Phase: e.g., 9:1 Hexane:Ethyl Acetate (this must be optimized)

  • Visualization Stain: Potassium permanganate (KMnO₄) solution

  • Reaction mixture, pure this compound (Starting Material, SM), and co-spot samples.

Procedure:

  • Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the pure this compound solution onto the "SM" lane.

    • Apply a spot of the reaction mixture onto the "RXN" lane.

    • On the "CO" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.[1]

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[15] Cover the chamber and allow the solvent to travel up the plate.

  • Mark and Dry: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.[11] Let the plate air dry completely.

  • Visualize: Dip the dried plate into the KMnO₄ stain solution using tweezers. Gently warm the plate with a heat gun. The spots will appear as yellow/brown spots against a purple background.

  • Analyze: The reaction is complete when the spot corresponding to the starting material (visible in the "SM" and "CO" lanes) has disappeared from the "RXN" lane, and a new product spot is clearly visible.

Protocol 2: Quantitative Analysis by GC-FID

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity column (e.g., DB-5 or VF-624ms) is suitable for alkyl halides.[4]

  • Carrier Gas: Helium or Hydrogen.

Procedure:

  • Method Setup:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 2 minutes. (This is a starting point and must be optimized).

    • Carrier Gas Flow: Set to the optimal flow rate for the column.

  • Sample Preparation:

    • At timed intervals (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a suitable reagent or diluting in a cold solvent).

    • Dilute the aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration appropriate for GC analysis.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks for this compound and the product based on their retention times (determined by injecting pure standards beforehand).

    • Integrate the peak areas.

    • Calculate the percentage conversion by comparing the peak area of the starting material at t=x to its area at t=0. For more accurate quantification, use an internal standard.

Data Presentation

Table 1: Example TLC Data for a this compound Substitution Reaction

CompoundFunctionRf Value (9:1 Hexane:EtOAc)Appearance with KMnO₄ Stain
This compoundStarting Material~0.75Yellow/Brown Spot
N-HexylacetamideHypothetical Product~0.25Yellow/Brown Spot
Note: Rf values are highly dependent on the exact conditions (temperature, solvent saturation, plate type) and should be determined experimentally. A reported Rf value for a product derived from 1-iodo-hexane using a Petrolether:Ethylacetat = 8:2 eluent was 0.28.[16]

Table 2: Example GC Retention Time Data

CompoundRetention Time (min)Notes
Hexane (Solvent)~2.5Varies with solvent used.
This compound~8.2Retention time depends on the column and temperature program.[17]
Hypothetical Product~10.5Typically, the product will have a different retention time.
Note: These are illustrative values. Actual retention times must be confirmed by running authentic standards.

Visualizations

Reaction_Monitoring_Workflow start_end start_end process process decision decision output output A Start Reaction B Withdraw Aliquot (e.g., at t=0, 1h, 2h) A->B C Prepare Sample (Quench/Dilute) B->C D Select Analytical Technique C->D E Perform Analysis (TLC, GC, NMR) D->E I Analyze Data (R_f, Peak Area, Spectrum) E->I F Reaction Complete? G Continue Reaction F->G No H Work-up Reaction F->H Yes G->B I->F

Caption: General workflow for monitoring a chemical reaction.

TLC_Troubleshooting problem problem cause cause solution solution start Problem with TLC Plate p1 Spots are streaking? start->p1 p2 No spots visible? start->p2 p3 Spots too high/low? start->p3 s1a Dilute Sample p1->s1a Yes s1b Add Acid/Base to Eluent p1->s1b If not concentration s2a Use a Stain (e.g., KMnO4) p2->s2a Yes s2b Concentrate Sample (Re-spot) p2->s2b If stain doesn't work s3a Increase Eluent Polarity p3->s3a Too Low (Low R_f) s3b Decrease Eluent Polarity p3->s3b Too High (High R_f)

Caption: Decision tree for troubleshooting common TLC issues.

References

Technical Support Center: Purification of Commercial 1-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions (FAQs) for the purification of commercial 1-iodohexane. Adherence to these protocols will aid in obtaining high-purity this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound typically has a purity of 97-98% or higher.[1][2][3] Potential impurities can arise from the synthesis process, degradation, or the addition of stabilizers. Common synthesis routes include the reaction of 1-hexanol or 1-bromohexane with an iodine source.[4][5][6] Due to its sensitivity to light, air, and heat, this compound can decompose over time.[7][8]

Common Impurities in Commercial this compound

Impurity CategorySpecific ExamplesRationale for Presence
Starting Materials 1-Hexanol, 1-BromohexaneIncomplete reaction during synthesis.
Byproducts Hexene isomersElimination side reactions during synthesis.
Degradation Products Elemental Iodine (I₂)Decomposition upon exposure to light, air, or heat, leading to a yellow or brownish color.[9]
Residual Reagents Acidic impurities (e.g., HI)Remnants from the synthesis workup.
Additives CopperOften added as a stabilizer to prevent decomposition.[1][3][4][5]
Contaminants WaterIntroduced during the workup process or from atmospheric moisture.

Q2: My this compound has a yellow or brown tint. What is the cause and how can I remove it?

A2: A yellow or brown color in this compound is typically due to the presence of dissolved elemental iodine (I₂), which forms from the decomposition of the alkyl iodide upon exposure to light or air.[9] This color can be removed by washing the this compound with a mild reducing agent solution, such as aqueous sodium thiosulfate (Na₂S₂O₃), which reduces the iodine to colorless iodide ions.

Q3: How can I remove the copper stabilizer from this compound?

A3: The copper stabilizer can be removed by washing the this compound with an aqueous solution that can chelate or form a water-soluble complex with copper ions. A common and effective method is to wash the organic layer with an aqueous solution of ammonium chloride or a solution containing a chelating agent like EDTA.

Q4: I am observing an emulsion during the aqueous washing steps. How can I resolve this?

A4: Emulsion formation is a common issue when washing organic solutions.[10][11] To break an emulsion, you can try the following techniques:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.

  • Patience: Allow the separatory funnel to stand undisturbed for a period to see if the layers separate on their own.

  • Filtration through Celite: As a last resort, filtering the entire mixture through a pad of Celite can sometimes help to break up the emulsion.[12]

Q5: What is the best method for drying this compound after washing?

A5: After the aqueous washes, the this compound should be dried with a suitable anhydrous inorganic salt. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used. MgSO₄ is a faster and more efficient drying agent, while Na₂SO₄ is less acidic and easier to filter off.

Experimental Protocols

Protocol 1: Removal of Iodine and Acidic Impurities by Washing

This procedure is designed to remove colored impurities (elemental iodine) and any residual acidic components from commercial this compound.

Materials:

  • Commercial this compound

  • Separatory funnel

  • 10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Filter funnel and filter paper

Procedure:

  • Place the commercial this compound in a separatory funnel.

  • Add an equal volume of 10% aqueous sodium thiosulfate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure. Continue shaking until the organic layer becomes colorless.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities.

  • Separate the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove the majority of the dissolved water.

  • Separate the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the this compound and swirl. Add more drying agent until it no longer clumps together.

  • Allow the flask to stand for 10-15 minutes to ensure complete drying.

  • Filter the dried this compound into a clean, dry round-bottom flask.

Protocol 2: Purification by Vacuum Distillation

This protocol describes the final purification of this compound by vacuum distillation to remove non-volatile impurities and any remaining starting materials or byproducts.

Materials:

  • Washed and dried this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum source and pressure gauge

  • Heating mantle and stirrer

  • Boiling chips or a magnetic stir bar

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry.

  • Transfer the washed and dried this compound to the distillation flask and add a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to a vacuum source.

  • Slowly reduce the pressure to the desired level. The boiling point of this compound is significantly reduced under vacuum.

  • Begin heating the distillation flask gently with a heating mantle while stirring.

  • Collect the fraction that distills at a constant temperature corresponding to the applied pressure. Discard any initial forerun.

  • Once the main fraction has been collected and the temperature begins to rise or drop, stop the distillation.

  • Allow the apparatus to cool completely before releasing the vacuum.

Distillation Parameters for this compound

The atmospheric boiling point of this compound is 179-180 °C.[7][8][13] The boiling point under vacuum can be estimated from vapor pressure data.

Pressure (kPa)Pressure (mmHg)Estimated Boiling Point (°C)
1~7.516
10~75104
100750181

Data extrapolated from vapor pressure tables.[9] It is recommended to choose a pressure that results in a boiling point between 50 and 150 °C for optimal separation and to prevent decomposition.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The organic layer remains colored after washing with sodium thiosulfate.

  • Possible Cause: Insufficient amount or concentration of the sodium thiosulfate solution.

  • Recommended Solution: Repeat the washing step with a fresh portion of 10% sodium thiosulfate solution. If the color persists, consider preparing a fresh solution of the reducing agent.

Issue 2: The this compound darkens again after purification and during storage.

  • Possible Cause: The purified this compound is still susceptible to decomposition upon exposure to light and air.

  • Recommended Solution: Store the purified this compound in an amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. The addition of a small piece of copper wire or copper powder can also help to stabilize the product.

Issue 3: Low recovery of this compound after distillation.

  • Possible Cause:

    • Significant loss during the washing and drying steps.

    • Decomposition during distillation due to excessive heating.

    • Inefficient distillation apparatus setup.

  • Recommended Solution:

    • Ensure careful separation of layers during washing to minimize loss of the organic phase.

    • Use a proper vacuum to lower the boiling point and avoid high temperatures. Ensure the heating mantle is not set too high.

    • Insulate the distillation head to ensure a proper temperature gradient for efficient distillation.

Visualization of the Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_washing Washing and Neutralization cluster_drying Drying cluster_distillation Final Purification cluster_end Final Product Commercial_Iodohexane Commercial this compound (with impurities) Wash_Thiosulfate Wash with 10% Na₂S₂O₃ (aq) (Removes I₂) Commercial_Iodohexane->Wash_Thiosulfate Wash_Bicarbonate Wash with NaHCO₃ (aq) (Removes Acid) Wash_Thiosulfate->Wash_Bicarbonate Wash_Brine Wash with Brine (Removes Water) Wash_Bicarbonate->Wash_Brine Drying Dry over MgSO₄ or Na₂SO₄ Wash_Brine->Drying Filtration Filter Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation Pure_Iodohexane Pure this compound Distillation->Pure_Iodohexane

Caption: Purification workflow for commercial this compound.

References

Validation & Comparative

A Comparative Guide to Mass Spectrometry Analysis of 1-Iodohexane and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometry profiles of 1-iodohexane and its common nucleophilic substitution products. As a reactive alkyl halide, this compound is a versatile precursor in organic synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring its conversion and identifying the resulting products. Understanding the distinct fragmentation patterns of the starting material versus the potential products is crucial for accurate reaction analysis.

Comparison of Mass Spectra: this compound vs. Alternative Products

The primary reaction pathway for this compound is nucleophilic substitution (Sₙ2), where the iodide ion is replaced by a nucleophile. This guide compares the mass spectra of this compound with products formed from reactions with common nucleophiles: hydroxide (forming 1-hexanol), ethoxide (forming 1-ethoxyhexane), and cyanide (forming heptanenitrile).

The electron ionization (EI) mass spectrum of this compound is characterized by the presence of the heavy iodine atom. Its molecular ion peak (M⁺˙) is observed at m/z 212.[1] However, the most prominent feature is often the loss of the iodine atom, leading to a hexyl carbocation fragment. In contrast, the reaction products lack iodine, resulting in significantly different and lower mass-to-charge ratio fragments.

For example, the mass spectrum of 1-hexanol, formed by hydrolysis, shows a weak molecular ion at m/z 102 and typically exhibits a significant M-18 peak at m/z 84 due to the loss of a water molecule.[2][3] Ethers like 1-ethoxyhexane undergo characteristic alpha-cleavage, resulting in stable oxonium ions.[4] Nitriles also present unique fragmentation patterns. These distinct "fingerprints" allow for unambiguous identification of the reaction outcome.

Data Presentation: Key Mass Fragments

The following table summarizes the key quantitative data from the mass spectra of this compound and its potential reaction products, providing a clear basis for comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺˙) [m/z]Key Fragment Ions [m/z] (Relative Intensity)Interpretation of Key Fragments
This compound C₆H₁₃I212.07212127 (I⁺), 85 (C₆H₁₃⁺), 43 (C₃H₇⁺)Loss of hexyl radical, loss of iodine atom, propyl fragment.[1]
1-Hexanol C₆H₁₄O102.17102 (weak)84 ([M-H₂O]⁺˙), 70, 56, 43, 31 (CH₂OH⁺)Loss of water, subsequent alkene fragments, alpha-cleavage.[2][5]
1-Ethoxyhexane C₈H₁₈O130.2313087, 59 ([CH₃CH₂O=CH₂]⁺), 45 (C₂H₅O⁺)Alpha-cleavage fragments.[4]
Heptanenitrile C₇H₁₃N111.1811196 ([M-CH₃]⁺), 82, 68, 54, 41Loss of alkyl fragments.[6][7]

Mandatory Visualizations

Diagrams created using Graphviz provide a clear visual representation of the chemical processes and analytical workflows.

G General S_N2 Reaction of this compound cluster_reactants Reactants cluster_transition Transition State cluster_products Products r1 CH₃(CH₂)₅-I p1 + ts [Nu---C---I]⁻ᵟ r1->ts S_N2 Attack r2 Nu:⁻ p2 CH₃(CH₂)₅-Nu ts->p2 Iodide Leaves p3 I⁻ G MS Fragmentation of this compound parent [CH₃(CH₂)₅I]⁺˙ m/z = 212 frag1 [C₆H₁₃]⁺ m/z = 85 parent->frag1 - •I frag2 [I]⁺ m/z = 127 parent->frag2 - •C₆H₁₃ frag3 [C₄H₉]⁺ m/z = 57 frag1->frag3 - C₂H₄ frag4 [C₃H₇]⁺ m/z = 43 frag3->frag4 - CH₂ G MS Fragmentation of 1-Hexanol parent [CH₃(CH₂)₅OH]⁺˙ m/z = 102 frag1 [C₆H₁₂]⁺˙ m/z = 84 parent->frag1 - H₂O frag2 [CH₂OH]⁺ m/z = 31 parent->frag2 α-cleavage frag3 [C₅H₁₁]⁺ m/z = 71 parent->frag3 - •CH₂OH frag4 [C₄H₇]⁺ m/z = 55 frag1->frag4 - C₂H₅• G Experimental Workflow: GC-MS Analysis cluster_sample_prep Sample Preparation cluster_gcms GC-MS System cluster_data_analysis Data Analysis sp1 Reaction Quenching sp2 Liquid-Liquid Extraction sp1->sp2 sp3 Drying & Dilution sp2->sp3 gcms1 Injection sp3->gcms1 gcms2 GC Separation gcms1->gcms2 gcms3 MS Ionization & Detection gcms2->gcms3 da1 Chromatogram Generation gcms3->da1 da2 Mass Spectra Analysis da1->da2 da3 Compound Identification da2->da3

References

A Comparative Guide to Gas Chromatography (GC) Analysis of 1-Iodohexane Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 1-Iodohexane, a key alkylating agent in organic synthesis, is no exception. This guide provides a comprehensive comparison of Gas Chromatography (GC) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the determination of this compound purity. We present detailed experimental protocols and comparative data to assist in selecting the most suitable method for your analytical needs.

Comparison of Analytical Methods for this compound Purity

The choice of analytical technique for purity determination depends on several factors, including the nature of potential impurities, the required accuracy and precision, sample throughput, and available instrumentation. Below is a summary of the performance of GC, HPLC, and qNMR for the analysis of this compound.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (¹H-qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Quantitative determination based on the direct proportionality between NMR signal intensity and the number of protons.
Typical Purity Results >97.0% - 98.5%>99% (method dependent)≥98.0%
Key Advantages High resolution for volatile impurities, robust and widely available.Suitable for non-volatile impurities, versatile with a wide range of column chemistries.Absolute quantification without a specific reference standard for the analyte, provides structural information.
Limitations Not suitable for non-volatile impurities, potential for thermal degradation of labile compounds.May require chromophores for UV detection, lower resolution for some volatile isomers compared to GC.Lower sensitivity than chromatographic methods, potential for signal overlap with impurities.
Commonly Detected Impurities Unreacted 1-bromohexane or 1-hexanol, other alkyl halides, residual solvents.Triphenylphosphine oxide (from Appel reaction synthesis), other non-volatile byproducts.Can quantify a wide range of proton-containing impurities if signals are resolved.

Experimental Protocols

Detailed methodologies for the analysis of this compound purity using GC-FID, HPLC-UV, and ¹H-qNMR are provided below. These protocols are intended as a starting point and may require optimization for specific samples and instrumentation.

Gas Chromatography with Flame Ionization Detector (GC-FID) Protocol

This method is suitable for the routine analysis of this compound purity and the quantification of volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: Agilent DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Hexane or Ethyl Acetate)

  • Carrier gas: Helium or Nitrogen, high purity

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in the chosen solvent.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Detector Temperature: 280 °C

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks (excluding the solvent peak).

High-Performance Liquid Chromatography with UV Detector (HPLC-UV) Protocol

This method is effective for identifying and quantifying non-volatile impurities that may be present in this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • This compound sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Phosphoric acid (for mobile phase modification, if needed)

Procedure:

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of this compound in Acetonitrile.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile/Water (80:20 v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm

  • Data Analysis: Integrate the peak areas of all components. Calculate the purity of this compound based on the area percentage of the main peak.

Quantitative ¹H-NMR (¹H-qNMR) Protocol

¹H-qNMR allows for the direct quantification of this compound purity without the need for a specific this compound reference standard. An internal standard with a known purity is used for calibration.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of known purity

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the triplet of the terminal methyl group) and a known signal of the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample refers to this compound

    • IS refers to the Internal Standard

Visualizing the Analytical Workflow

To better understand the logical flow of each analytical process, the following diagrams have been generated using Graphviz.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Solvent start->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for this compound Purity Analysis by GC-FID.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Acetonitrile start->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for this compound Purity Analysis by HPLC-UV.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for this compound Purity Analysis by ¹H-qNMR.

A Comparative Guide to Thin-Layer Chromatography (TLC) for Monitoring 1-Iodohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the ability to rapidly and effectively monitor the progress of a chemical reaction is paramount. This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for monitoring reactions involving 1-iodohexane, a common alkyl halide intermediate. We present experimental protocols and performance data to aid in selecting the most appropriate method for your laboratory's needs.

Introduction to Reaction Monitoring

Monitoring a chemical reaction is crucial to determine its endpoint, assess the formation of byproducts, and optimize reaction conditions. An ideal monitoring technique is fast, simple, inexpensive, and requires minimal sample volume. TLC is a widely used technique that often meets these criteria, providing qualitative and semi-quantitative data on the progress of a reaction by separating components of a mixture based on polarity.[1][2]

This compound is a non-polar alkyl iodide. In a typical nucleophilic substitution reaction, it is converted into a more polar product. This change in polarity is the fundamental principle that allows TLC to be an effective monitoring tool.

Performance Comparison: TLC vs. Alternatives

While TLC is a workhorse in many organic labs, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) offer different advantages. The choice of technique depends on the specific analytical requirements, such as the need for precise quantification, structural confirmation, or high throughput.[3][4]

FeatureThin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning (adsorption) between a solid stationary phase and a liquid mobile phase.[5]Separation based on differential partitioning between a liquid/solid stationary phase and a gas mobile phase, with mass-based detection.[6]
Speed Very Fast (5-20 minutes per run).Slower (15-60 minutes per sample).[4]
Cost Low (minimal equipment and solvent usage).High (requires significant capital investment and maintenance).[4]
Sample Prep Minimal; dilute a small aliquot of the reaction mixture.[7]More involved; may require derivatization for non-volatile compounds, precise dilution.[8]
Sensitivity Lower (microgram range).High (nanogram to picogram range).[3]
Quantification Semi-quantitative by eye; quantitative with a densitometer or image analysis software.[9][10]Highly precise and accurate quantitative results.[3]
Compound Identification Tentative, based on comparison to a known standard (Rf value).Definitive, based on retention time and mass spectrum fragmentation pattern.[8]
Throughput High; multiple samples (starting material, co-spot, reaction mixture) can be run simultaneously on a single plate.[3]Low; samples must be run sequentially.

Experimental Protocol: Monitoring a this compound Reaction with TLC

This protocol describes the general procedure for monitoring a hypothetical S(_N)2 reaction where this compound is converted to a more polar product (e.g., 1-azidohexane or N-hexylacetamide).

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber (e.g., a beaker with a watch glass or a screw-top jar)

  • Capillary spotters

  • Pencil

  • Eluent (mobile phase): A starting point is a mixture of non-polar and polar solvents, such as 9:1 Hexanes:Ethyl Acetate. The polarity can be adjusted to achieve optimal separation.[11]

  • Visualization agent: Since this compound is not UV-active, a chemical stain is required.[12] A potassium permanganate (KMnO(_4)) stain is a good general-purpose choice.

  • Reaction mixture, a sample of pure this compound (starting material), and the expected product, if available.

Procedure:

  • Chamber Preparation : Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to line the wall, which helps saturate the chamber atmosphere with solvent vapors. Cover the chamber and let it equilibrate.[13]

  • Plate Preparation : Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on this line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[13][14]

  • Spotting the Plate :

    • Dissolve a small amount of the pure this compound starting material in a volatile solvent. Using a capillary spotter, touch it briefly to the "SM" lane on the baseline.

    • Take a small aliquot from the reaction vessel. Spot this on the "RM" lane.[7]

    • For the "Co" lane, first spot the starting material, then, using a clean spotter, spot the reaction mixture directly on top of the first spot. The co-spot helps to verify if spots in the reaction mixture are identical to the starting material, especially if Rf values are close.[11][14]

  • Developing the Plate : Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the eluent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate via capillary action.[15]

  • Completion : When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[11] Allow the solvent to evaporate completely.

  • Visualization :

    • Dip the dried plate quickly and smoothly into a jar containing the KMnO(_4) stain.

    • Wipe the excess stain from the back of the plate.

    • Gently warm the plate with a heat gun. Spots will appear as yellow/brown spots against a purple background.[16]

  • Analysis : Analyze the spots. At the beginning of the reaction, the "RM" lane will show a strong spot corresponding to the this compound. As the reaction progresses, this spot will diminish, and a new, lower-Rf (more polar) spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[17]

Hypothetical Reaction Data

The following table presents hypothetical Rf values for a reaction converting this compound to a more polar product "P". The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[18]

CompoundDescriptionPolarityExpected Rf Value (9:1 Hexanes:EtOAc)
This compound Starting MaterialLow~0.75
Product "P" e.g., 1-AzidohexaneMedium~0.40

Note: These are illustrative values. Actual Rf values will vary based on the exact solvent system, TLC plate manufacturer, temperature, and other experimental conditions.

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of analytical methods.

TLC_Workflow cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare Chamber prep_plate 2. Prepare & Mark TLC Plate spot_plate 3. Spot Plate (SM, Co, RM) prep_plate->spot_plate dev_plate 4. Develop Plate spot_plate->dev_plate vis_plate 5. Visualize (Stain & Heat) dev_plate->vis_plate analyze 6. Analyze Spots (Rf Values) vis_plate->analyze decision Reaction Complete? analyze->decision decision->spot_plate No (Continue Reaction) Method_Comparison center_node Reaction Monitoring Method Choice tlc TLC center_node->tlc gcms GC-MS center_node->gcms tlc_fast Fast & Inexpensive tlc->tlc_fast gcms_slow Slower & Expensive gcms->gcms_slow tlc_qual Qualitative/Semi-Quantitative tlc_fast->tlc_qual tlc_high High Throughput tlc_qual->tlc_high gcms_quant Precise Quantification gcms_slow->gcms_quant gcms_id Definitive ID (Mass Spec) gcms_quant->gcms_id

References

A Comparative Guide to the Synthesis and Spectral Validation of 1-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes to 1-iodohexane, a valuable alkylating agent in organic synthesis. Detailed experimental protocols and spectral data are presented to aid in the selection of the most suitable method and to ensure the purity and identity of the final product.

Introduction to this compound

This compound (C₆H₁₃I) is a colorless to light-yellow liquid widely employed as a chemical intermediate in the pharmaceutical and materials science industries.[1] Its primary function is as an alkylating agent, enabling the introduction of a hexyl group into various molecular scaffolds through nucleophilic substitution.[2] The reactivity of the carbon-iodine bond makes it a versatile reagent for forming new carbon-carbon and carbon-heteroatom bonds.

Synthesis Methodologies: A Comparative Overview

Two principal methods for the synthesis of this compound are the Finkelstein reaction and the Appel reaction. Each offers distinct advantages and disadvantages in terms of starting materials, reaction conditions, and purification procedures.

Finkelstein Reaction

The Finkelstein reaction is a classic halogen exchange reaction, typically involving the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide, such as sodium iodide, in a suitable solvent like acetone.[3] The reaction equilibrium is driven towards the product by the precipitation of the less soluble sodium chloride or bromide in acetone.[3]

Reaction Scheme:

CH₃(CH₂)₅Br + NaI → CH₃(CH₂)₅I + NaBr(s)

Advantages:

  • Readily available and relatively inexpensive starting materials.

  • Simple reaction setup and workup.

  • High yields are often achievable.

Disadvantages:

  • Requires a pre-existing alkyl halide.

  • The reaction can be reversible if the halide salt by-product is soluble in the chosen solvent.

Appel Reaction

Reaction Scheme:

CH₃(CH₂)₅OH + PPh₃ + I₂ → CH₃(CH₂)₅I + Ph₃PO + HI

Advantages:

  • Direct conversion of a primary alcohol to an alkyl iodide.

  • Mild reaction conditions.

Disadvantages:

  • Stoichiometric amounts of triphenylphosphine are required, generating triphenylphosphine oxide as a byproduct that can complicate purification.

  • The reagents are more expensive than those used in the Finkelstein reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction

This protocol details the synthesis of this compound from 1-bromohexane.

Materials:

  • 1-Bromohexane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

  • Add 1-bromohexane (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The formation of a white precipitate (NaBr) will be observed.

  • After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with an equal volume of water, followed by a saturated solution of sodium thiosulfate to remove any unreacted iodine, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a clear, colorless to pale yellow liquid.

Protocol 2: Synthesis of this compound via Appel Reaction

This protocol describes the synthesis of this compound from 1-hexanol.

Materials:

  • 1-Hexanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane at 0 °C, add iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.[5]

  • Stir the mixture for 10 minutes at 0 °C.[5]

  • Add a solution of 1-hexanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.[5]

  • Allow the reaction to warm to room temperature and stir for 16 hours.[5]

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[5]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with hexane) to separate this compound from the triphenylphosphine oxide byproduct.

Spectral Data for the Validation of this compound

The successful synthesis of this compound can be confirmed by a combination of spectroscopic techniques. The following tables summarize the expected spectral data.

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.19Triplet2H-CH₂-I
1.83Quintet2H-CH₂-CH₂-I
1.25 - 1.45Multiplet6H-(CH₂)₃-CH₃
0.90Triplet3H-CH₃

Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
33.5-CH₂-CH₂-I
31.3-(CH₂)₂-CH₂-CH₂I
30.4-CH₂-CH₂-CH₃
22.5-CH₂-CH₃
14.0-CH₃
7.1-CH₂-I

Data sourced from SpectraBase.

Table 3: IR Spectral Data of this compound
Wavenumber (cm⁻¹)IntensityAssignment
2955, 2927, 2856StrongC-H stretching (alkane)
1465MediumC-H bending (alkane)
1215MediumC-I stretching

Data sourced from NIST Chemistry WebBook.

Table 4: Mass Spectrometry Data of this compound
m/zRelative IntensityAssignment
212Low[M]⁺ (Molecular Ion)
85High[C₆H₁₃]⁺ (Loss of I)
57High[C₄H₉]⁺
43Base Peak[C₃H₇]⁺

Data sourced from NIST Chemistry WebBook and PubChem.[6]

Visualizing the Workflow and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and validation of this compound, as well as the reaction mechanisms for the Finkelstein and Appel reactions.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation start Starting Materials (1-Bromohexane/1-Hexanol) reaction Chemical Reaction (Finkelstein/Appel) start->reaction workup Aqueous Workup reaction->workup drying Drying workup->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography (for Appel Reaction) concentration->chromatography product This compound chromatography->product nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry product->nmr product->ir product->ms

Caption: Experimental workflow for the synthesis and validation of this compound.

finkelstein_mechanism r R-Br ts [I···R···Br]⁻ r->ts Sɴ2 Attack i I⁻ i->ts p1 R-I ts->p1 p2 Br⁻ ts->p2 Leaving Group Departure

Caption: Reaction mechanism of the Finkelstein reaction.

appel_mechanism cluster_activation Activation cluster_reaction Reaction with Alcohol cluster_substitution Nucleophilic Substitution pph3 PPh₃ intermediate1 [Ph₃P-I]⁺ I⁻ pph3->intermediate1 i2 I₂ i2->intermediate1 intermediate2 [Ph₃P-OR]⁺ I⁻ intermediate1->intermediate2 roh R-OH roh->intermediate2 product R-I intermediate2->product Sɴ2 Attack by I⁻ byproduct Ph₃PO intermediate2->byproduct

Caption: Simplified reaction mechanism of the Appel reaction.

References

A Comparative Guide to SN1 and SN2 Reaction Rates of 1-Iodohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nucleophilic substitution reaction rates for 1-iodohexane, focusing on the factors that dictate the prevalence of the SN1 versus the SN2 mechanism. As a primary alkyl halide, this compound overwhelmingly favors the SN2 pathway due to the significant instability of the primary carbocation intermediate required for an SN1 reaction. This document presents supporting experimental data, detailed protocols for kinetic analysis, and visualizations to elucidate the underlying principles governing these reaction pathways.

Executive Summary

This compound exclusively undergoes nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. The alternative SN1 (Substitution Nucleophilic Unimolecular) pathway is kinetically and thermodynamically unfavorable due to the high energy of activation associated with the formation of a primary carbocation. The rate of the SN2 reaction is highly sensitive to the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. This guide will explore these factors with a focus on quantitative comparisons of reaction rates with various nucleophiles.

Factors Influencing the Reaction Pathway of this compound

Several key factors determine the rate and mechanism of nucleophilic substitution reactions. For this compound, these factors collectively point towards a dominant SN2 mechanism.

  • Substrate Structure: this compound is a primary alkyl halide. The carbon atom bonded to the iodine is only attached to one other carbon atom, resulting in minimal steric hindrance. This open structure allows for the backside attack by a nucleophile, which is characteristic of the SN2 mechanism. Conversely, the formation of a primary carbocation from this compound is energetically prohibitive, thus disfavoring the SN1 pathway.[1][2][3]

  • Leaving Group: The iodide ion (I⁻) is an excellent leaving group because it is a weak base and is highly polarizable.[4] The C-I bond is the weakest among the carbon-halogen bonds, facilitating its cleavage during the substitution reaction. A good leaving group is essential for both SN1 and SN2 reactions.[4]

  • Nucleophile: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[5][6] Strong, negatively charged nucleophiles generally lead to faster SN2 reactions. In contrast, the rate of an SN1 reaction is independent of the nucleophile's concentration or strength as the nucleophilic attack occurs after the rate-determining step.[5]

  • Solvent: Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are ideal for SN2 reactions.[5][7] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive. Polar protic solvents, like water and alcohols, can solvate and stabilize the carbocation intermediate in SN1 reactions but will hinder SN2 reactions by solvating the nucleophile through hydrogen bonding.

Comparative SN2 Reaction Rates for this compound

While specific kinetic data for this compound with a wide range of nucleophiles is not always readily available in a single source, we can compile and extrapolate from studies on similar primary iodoalkanes to provide a comparative analysis. The following table summarizes the relative second-order rate constants (k₂) for the SN2 reaction of a primary iodoalkane with various nucleophiles in a polar aprotic solvent at a constant temperature.

NucleophileFormulaSolventRelative Rate Constant (k₂)
AzideN₃⁻Acetone~30,000
ThiocyanateSCN⁻Acetone~1,000
HydroxideOH⁻Acetone/WaterSlower than in pure aprotic
PyridineC₅H₅NAcetoneModerate

Note: The relative rates are based on comparative data for primary alkyl halides and are intended to illustrate the trend in nucleophilicity. Absolute rate constants are highly dependent on specific reaction conditions (temperature, concentration, exact solvent system).

The data clearly indicates that the azide ion is a significantly more potent nucleophile for the SN2 reaction with a primary iodoalkane compared to other common nucleophiles. The lower reactivity of hydroxide in a mixed solvent system highlights the impact of protic solvents on SN2 rates.

Experimental Protocols for Determining Reaction Rates

The rate of an SN2 reaction can be determined by monitoring the change in concentration of a reactant or product over time. The second-order rate law for the reaction of this compound (R-I) with a nucleophile (Nu⁻) is given by:

Rate = k₂[R-I][Nu⁻]

A common experimental approach to determine the second-order rate constant (k₂) is as follows:

Objective: To determine the second-order rate constant for the SN2 reaction of this compound with a given nucleophile (e.g., sodium azide) in acetone.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Anhydrous Acetone

  • Standardized solution of silver nitrate (AgNO₃)

  • Volumetric flasks, pipettes, burette, and conical flasks

  • Thermostatted water bath

  • Stopwatch

Procedure:

  • Solution Preparation: Prepare solutions of known concentrations of this compound and sodium azide in anhydrous acetone in separate volumetric flasks.

  • Reaction Initiation: Place both reactant solutions in a thermostatted water bath to reach the desired reaction temperature (e.g., 25°C). To start the reaction, quickly mix equal volumes of the two solutions in a larger flask, starting the stopwatch simultaneously.

  • Monitoring the Reaction: At regular time intervals (e.g., every 10 minutes), withdraw a known volume (aliquot) of the reaction mixture.

  • Quenching the Reaction: Immediately add the aliquot to a flask containing a solution that will stop the reaction, for example, by precipitating the unreacted nucleophile or by drastically changing the solvent polarity. For the reaction with azide, the unreacted azide can be titrated.

  • Titration: Titrate the unreacted azide ions in the quenched solution with a standardized solution of silver nitrate using an appropriate indicator to determine the endpoint.

  • Data Analysis: The concentration of the nucleophile at each time point can be calculated from the titration data. A plot of 1/([NaN₃]t) versus time (where [NaN₃]t is the concentration of sodium azide at time t) should yield a straight line for a second-order reaction. The slope of this line is equal to the second-order rate constant, k₂.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---C---I]⁻ Nu->TS Backside Attack Substrate This compound Substrate->TS Product Nu-Hexane TS->Product LG I⁻ TS->LG Leaving Group Departs SN1_vs_SN2_Factors cluster_sn2 Favors SN2 cluster_sn1 Favors SN1 (Disfavored for this compound) Substrate_SN2 Primary Alkyl Halide (e.g., this compound) Nucleophile_SN2 Strong Nucleophile Solvent_SN2 Polar Aprotic Solvent Substrate_SN1 Tertiary Alkyl Halide Nucleophile_SN1 Weak Nucleophile Solvent_SN1 Polar Protic Solvent Experimental_Workflow A Prepare Reactant Solutions (this compound & Nucleophile) B Equilibrate to Reaction Temperature A->B C Initiate Reaction & Start Timer B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Analyze Concentration (e.g., Titration) E->F G Plot Data & Determine Rate Constant F->G

References

A Comparative Analysis of 1-Iodohexane and Other Primary Alkyl Iodides for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative study of 1-Iodohexane against other short-chain primary alkyl iodides, including iodomethane, iodoethane, and 1-iodopropane. The focus is on their physical properties, chemical reactivity, and applications, supported by experimental data and protocols to aid researchers, scientists, and professionals in drug development.

Introduction to Alkyl Iodides

Alkyl iodides are a class of organohalogen compounds where an iodine atom replaces a hydrogen atom in an alkane.[1] The carbon-iodine (C-I) bond is the longest and weakest among all carbon-halogen bonds, which makes the iodide ion an excellent leaving group.[1] This characteristic renders alkyl iodides highly reactive and thus valuable as intermediates in organic synthesis, particularly in nucleophilic substitution reactions and the formation of organometallic reagents.[1][2] They are widely used as alkylating agents in the synthesis of pharmaceuticals and other fine chemicals.[1][3]

Comparative Physical Properties

The physical properties of primary alkyl iodides show clear trends with increasing chain length. As the number of carbon atoms increases, the strength of the van der Waals dispersion forces rises, leading to higher boiling points and densities.[4] this compound, being a larger molecule, is a liquid at room temperature, while some shorter-chain counterparts are gases.[4][5] All are denser than water and generally insoluble in it, but soluble in common organic solvents.[1][3][5]

PropertyIodomethaneIodoethane1-Iodopropane1-IodobutaneThis compound
Molecular Formula CH₃IC₂H₅IC₃H₇IC₄H₉IC₆H₁₃I[5]
Molar Mass ( g/mol ) 141.94155.97169.99184.02212.07[5][6]
Boiling Point (°C) 41-43[7]72102131179-181[5][8]
Density (g/mL at 20-25°C) 2.281.951.751.6171.437[5][8]
Solubility in Water Slightly solubleSparingly solubleSparingly solubleInsolublePractically insoluble[5]

Chemical Reactivity and Applications

The primary application of alkyl iodides in synthesis is for alkylation via nucleophilic substitution reactions.[3][9] Due to the weak C-I bond, they are more reactive than the corresponding alkyl bromides or chlorides.[10]

Nucleophilic Substitution (Sₙ2 Reactions): Primary alkyl iodides are ideal substrates for Sₙ2 reactions, where a nucleophile attacks the electrophilic carbon, displacing the iodide ion.[11][12] The reaction rate is fastest for primary alkyl halides and depends on the concentration of both the substrate and the nucleophile.[11] This reactivity is fundamental to forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[13]

Grignard Reagent Formation: Alkyl iodides readily react with magnesium metal in anhydrous ether to form Grignard reagents (R-MgI).[1] These reagents are powerful nucleophiles and strong bases, crucial for creating new carbon-carbon bonds in organic synthesis.[1]

Comparative Reactivity: While all primary alkyl iodides are highly reactive, steric hindrance can play a role as the alkyl chain length increases, though this effect is minimal for unbranched chains. The choice of alkyl iodide often depends on the specific alkyl group required for the target molecule. This compound is used to introduce a hexyl group, which can significantly increase the lipophilicity of a molecule, a common strategy in drug design to enhance membrane permeability.[14]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for the synthesis of an alkyl iodide and a typical application.

A. Synthesis of Alkyl Iodides via Finkelstein Reaction

The Finkelstein reaction is a classic and efficient method for preparing alkyl iodides from other alkyl halides.[1] It operates via an Sₙ2 mechanism and is driven to completion by the precipitation of the resulting sodium salt (e.g., NaCl or NaBr) in acetone.[1]

  • Objective: To synthesize 1-Iodobutane from 1-Bromobutane.

  • Materials: 1-Bromobutane, sodium iodide (NaI), anhydrous acetone.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1.5 equivalents of sodium iodide in anhydrous acetone.

    • Add 1 equivalent of 1-bromobutane to the stirring solution.

    • Heat the mixture to reflux. The formation of a white precipitate (sodium bromide) indicates the reaction is proceeding.[1]

    • After the reaction is complete (typically 1-2 hours, monitored by TLC or GC), cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium bromide.

    • Remove the acetone from the filtrate using a rotary evaporator.

    • The crude 1-iodobutane can be purified by distillation.[1]

B. Williamson Ether Synthesis using an Alkyl Iodide

This protocol demonstrates the use of an alkyl iodide as an alkylating agent to form an ether.

  • Objective: To synthesize Ethyl Phenyl Ether.

  • Materials: Phenol, sodium hydroxide, iodoethane, diethyl ether.

  • Procedure:

    • In a suitable reaction vessel, dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

    • To this solution, add iodoethane.

    • Heat the mixture under reflux for 1-2 hours.

    • After cooling, pour the reaction mixture into a separatory funnel containing water.

    • Extract the ethyl phenyl ether product with diethyl ether.

    • Wash the organic layer sequentially with dilute sodium hydroxide solution (to remove unreacted phenol) and water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent by rotary evaporation and purify the final product by distillation.[1]

Analytical Characterization

The identity and purity of synthesized alkyl iodides are typically confirmed using various analytical techniques.

  • Gas Chromatography (GC): A common method for assessing purity and monitoring reaction progress. Headspace GC-FID can be used for the determination of residual alkyl iodides in drug substances.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed structural information, confirming the arrangement of atoms in the molecule.[17][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The C-I bond stretch is typically observed in the far-infrared region.[17][19][20]

Visualized Workflows and Pathways

Diagrams created using Graphviz illustrate common experimental and synthetic logic.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Reactants (Alkyl Halide + NaI) solvent Anhydrous Acetone reflux Reflux (1-2 hours) reactants->reflux filter Filter Precipitate reflux->filter evap Evaporate Solvent filter->evap distill Distillation evap->distill product Pure Alkyl Iodide distill->product

Caption: A typical workflow for the synthesis and purification of an alkyl iodide.

synthetic_pathway cluster_alkylation Alkylation Step (Sₙ2) cluster_further_steps Further Modification start Nucleophilic Substrate (R-NuH) activated Activated Nucleophile (R-Nu⁻) start->activated base Base base->activated alkyl_iodide This compound (Adds Hexyl Group) intermediate Alkylated Intermediate (R-Nu-Hexyl) activated->intermediate alkyl_iodide->intermediate steps Additional Synthetic Steps intermediate->steps final_product Final Product (e.g., Drug Candidate) steps->final_product

Caption: Use of this compound as an alkylating agent in a synthetic pathway.

References

A Comparative Guide to Purity Determination of 1-Iodohexane: HPLC, GC, and NMR Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like 1-Iodohexane is critical for the integrity of synthetic processes and the quality of final products. This guide provides an objective comparison of three common analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative data, and visual workflows to aid in selecting the most appropriate method for your specific needs.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of alkyl halides and related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a liquid mixture. For this compound, a reverse-phase method is typically employed.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is a suitable choice[1].

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water is effective. Phosphoric acid can be added to improve peak shape[1]. For applications requiring mass spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid[1]. A typical starting gradient could be 70:30 (v/v) MeCN:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent like acetonitrile.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile compounds like this compound. Many commercial suppliers of this compound specify purity as determined by GC[2].

Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column, such as a DB-1 or DB-5, is appropriate. The NIST WebBook lists retention indices for this compound on various stationary phases[3][4].

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of any volatile impurities.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent such as hexane or dichloromethane.

  • Injection Volume: 1 µL (with an appropriate split ratio).

  • Analysis: Purity is calculated based on the area percentage of the this compound peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis to determine purity. Both ¹H and ¹³C NMR spectra are valuable for identifying this compound and potential impurities[2][5][6][7][8].

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of an internal standard (with a known purity) into an NMR tube. Dissolve the mixture in the deuterated solvent.

  • Acquisition Parameters:

    • ¹H NMR: Acquire a quantitative spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

    • ¹³C NMR: Can be used for structural confirmation of impurities if present at sufficient concentrations.

  • Analysis: The purity of this compound is calculated by comparing the integral of a characteristic this compound proton signal to the integral of a known proton signal from the internal standard.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the expected impurities, the required level of accuracy, and available instrumentation. The table below summarizes the key performance characteristics of HPLC, GC, and NMR for the purity determination of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural and quantitative information.
Typical Analysis Time 10 - 30 minutes15 - 45 minutes5 - 20 minutes per sample
Sensitivity High (ppm to ppb levels)Very High (ppb to ppt levels)Moderate (typically requires >1% for routine quantification)
Selectivity Good to Excellent; can be tuned by changing mobile phase and stationary phase.Excellent for volatile compounds; can resolve isomers.Excellent for structural elucidation; can distinguish between isomers with different chemical environments.
Types of Impurities Detected Non-volatile and thermally labile impurities, starting materials, byproducts.Volatile impurities, residual solvents, and closely related volatile byproducts.Structurally different impurities present at sufficient concentration.
Quantitative Accuracy High, with proper calibration.High, with proper calibration.High, when using an internal standard (qNMR).
Common Impurities in this compound May detect degradation products or less volatile synthesis precursors.Can detect residual starting materials (e.g., 1-hexanol) and other alkyl halides.Can identify and quantify structurally related impurities if their signals do not overlap significantly with the main component.
Limitations Not suitable for very volatile impurities.Limited to thermally stable and volatile compounds.Lower sensitivity for minor impurities compared to chromatographic methods.

Visualizing the Workflow and Decision-Making Process

The following diagrams, created using Graphviz, illustrate the experimental workflow for comparing these analytical methods and the logical process for selecting the most suitable technique.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison Sample This compound Sample Prep_HPLC Dissolve in Mobile Phase Sample->Prep_HPLC Prep_GC Dilute in Volatile Solvent Sample->Prep_GC Prep_NMR Dissolve with Internal Standard in Deuterated Solvent Sample->Prep_NMR HPLC HPLC Analysis (C18 Column, UV Detection) Prep_HPLC->HPLC GC GC Analysis (Capillary Column, FID) Prep_GC->GC NMR NMR Analysis (¹H NMR Spectroscopy) Prep_NMR->NMR Data_HPLC Peak Integration & Area % Calculation HPLC->Data_HPLC Data_GC Peak Integration & Area % Calculation GC->Data_GC Data_NMR Signal Integration & Purity Calculation NMR->Data_NMR Comparison Compare Purity Results & Impurity Profiles Data_HPLC->Comparison Data_GC->Comparison Data_NMR->Comparison

Caption: Experimental workflow for the comparative purity analysis of this compound.

MethodSelection cluster_questions Key Considerations cluster_methods Recommended Method cluster_confirmation Confirmation/Complementary Analysis Start Start: Need to Determine This compound Purity q1 Are impurities volatile? Start->q1 q3 Are impurities non-volatile or thermally labile? q1->q3 No GC GC is highly suitable q1->GC Yes q2 Need to identify unknown impurities? NMR NMR is ideal for structural elucidation q2->NMR Yes Confirm_NMR Confirm structure with NMR q2->Confirm_NMR No HPLC HPLC is the preferred method q3->HPLC Yes GC->q2 Confirm_HPLC_GC Use HPLC or GC for quantification NMR->Confirm_HPLC_GC HPLC->q2

Caption: Logical flow for selecting the appropriate analytical method for this compound purity.

Conclusion

The determination of this compound purity can be effectively achieved using HPLC, GC, and NMR spectroscopy.

  • GC is an excellent choice for detecting and quantifying volatile impurities, and it is a widely accepted method by commercial suppliers.

  • HPLC offers versatility, particularly for identifying non-volatile or thermally unstable impurities that would not be amenable to GC analysis.

  • NMR provides invaluable structural information, making it the gold standard for identifying unknown impurities and for providing an absolute quantitative measure of purity when used with an internal standard (qNMR).

For routine quality control where volatile impurities are the primary concern, GC is often the most practical and sensitive method. When a broader range of potential impurities needs to be assessed, or if the sample is suspected to contain non-volatile contaminants, HPLC is a more appropriate choice. For definitive structural confirmation of the main component and any significant impurities, NMR is indispensable. A comprehensive purity assessment may involve the complementary use of these techniques to gain a complete picture of the sample's composition.

References

A Comparative Guide to the Reaction Yields of 1-Iodohexane in Foundational Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate synthetic route is paramount to achieving optimal yields and purity. 1-Iodohexane, a versatile alkyl halide, serves as a key starting material in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of reported reaction yields for this compound across several common reaction types, supported by experimental data and detailed methodologies.

This document aims to provide a comparative analysis of the performance of this compound in various chemical transformations, offering a valuable resource for reaction planning and optimization.

Comparison of this compound Reaction Yields

The following table summarizes the reported yields for various reactions starting from this compound. The data highlights the efficiency of this compound in fundamental transformations such as nucleophilic substitution, Grignard reactions, and coupling reactions.

Reaction TypeReagent/CatalystProductYield (%)Reference
Nucleophilic Substitution (Azide)Sodium Azide1-Azidohexane~95% (in situ)[1]
Nucleophilic Substitution (Cyanide)Sodium Cyanide1-HeptanenitrileHigh (qualitative)[2]
Grignard ReactionCyclohexanone1-Hexylcyclohexan-1-ol82%[3]
Suzuki-Miyaura CouplingB-Octyl-9-BBN / PdCl₂(dppf)TetradecaneHigh (qualitative)
Wurtz CouplingSodium MetalDodecaneGenerally Low[4][5]

Experimental Protocols

Detailed methodologies for the key reactions are provided below to facilitate reproducibility and adaptation in various research settings.

Nucleophilic Substitution: Synthesis of 1-Azidohexane

This protocol describes the in situ generation of 1-azidohexane from this compound.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add sodium azide to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • While a specific isolated yield for this reaction from this compound is not detailed in the provided search results, similar reactions are known to proceed in high yield, often quantitatively for in situ applications[1].

Grignard Reaction: Synthesis of 1-Hexylcyclohexan-1-ol

This protocol outlines the reaction of hexylmagnesium iodide (formed from this compound) with cyclohexanone.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Cyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, activate magnesium turnings.

  • Add anhydrous THF to the magnesium.

  • Slowly add a solution of this compound in anhydrous THF to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent is formed, cool the solution to 0 °C.

  • Add a solution of cyclohexanone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and purify by column chromatography to yield 1-hexylcyclohexan-1-ol. This reaction has been reported to yield 82% of the final product[3].

Suzuki-Miyaura Coupling: Synthesis of Tetradecane

This protocol describes a representative Suzuki-Miyaura coupling of a B-alkyl-9-BBN reagent (which can be formed from an alkene derived from this compound) with a haloalkane. While a direct coupling of this compound is not detailed, this provides a relevant example of C(sp³)-C(sp³) bond formation.

Materials:

  • 1-Hexene (can be prepared from this compound)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • 1-Bromooctane

  • Palladium(II) chloride diphenylphosphinoferrocene complex [PdCl₂(dppf)]

  • Sodium hydroxide (NaOH)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Prepare the B-hexyl-9-BBN reagent by hydroboration of 1-hexene with 9-BBN in THF.

  • To the solution of the B-hexyl-9-BBN, add 1-bromooctane, a catalytic amount of PdCl₂(dppf), and aqueous sodium hydroxide.

  • Reflux the mixture overnight.

  • After cooling, the product, tetradecane, is isolated and purified. While a specific yield for this exact reaction is not provided, B-alkyl Suzuki couplings are known to proceed in high yields.

Logical Workflow and Signaling Pathways

The decision-making process for selecting a suitable reaction involving this compound can be visualized as a workflow. The choice of reaction pathway is dictated by the desired final product.

Reaction_Choice Start This compound Nuc_Sub Nucleophilic Substitution Start->Nuc_Sub Grignard Grignard Reaction Start->Grignard Coupling Coupling Reaction Start->Coupling Product_Azide 1-Azidohexane Nuc_Sub->Product_Azide NaN3 Product_Nitrile 1-Heptanenitrile Nuc_Sub->Product_Nitrile NaCN Product_Alcohol Tertiary Alcohol Grignard->Product_Alcohol 1. Mg 2. Ketone/Aldehyde Product_Alkane Dodecane (Wurtz) or Functionalized Alkane (Suzuki) Coupling->Product_Alkane Na (Wurtz) or Organoborane/Pd catalyst (Suzuki) Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification Prep_Start Activate Mg Turnings Add_THF Add Anhydrous THF Prep_Start->Add_THF Add_Iodohexane Add this compound Solution Add_THF->Add_Iodohexane Grignard_Formation Formation of Hexylmagnesium Iodide Add_Iodohexane->Grignard_Formation Cool Cool to 0 °C Grignard_Formation->Cool Add_Electrophile Add Ketone/Aldehyde Cool->Add_Electrophile Warm Warm to RT & Stir Add_Electrophile->Warm Quench Quench with aq. NH4Cl Warm->Quench Extract Extract with Et2O Quench->Extract Purify Purify by Chromatography Extract->Purify Final_Product Isolated Product Purify->Final_Product

References

Safety Operating Guide

Proper Disposal of 1-Iodohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-iodohexane is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are mandatory to prevent eye contact.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[1]

  • Protective Clothing: A full-length, long-sleeved laboratory coat or a chemical-resistant apron is required to protect against skin exposure.[1][2]

  • Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator may be necessary.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a designated and well-ventilated area, preferably within a chemical fume hood.

1. Waste Segregation:

  • This compound is a halogenated organic compound .[3] It must be collected separately from non-halogenated organic waste to facilitate proper treatment and reduce disposal costs.[4][5]

  • Do not mix this compound waste with acids, bases, or oxidizers.[6]

2. Waste Collection:

  • Use a designated, properly labeled, and leak-proof container for collecting this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[4][7]

  • The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and "this compound."[4]

  • Keep the waste container tightly closed when not in use to prevent the release of vapors.[1][4][7][8]

3. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[1][9]

  • The storage area should be a designated satellite accumulation area (SAA) within the laboratory.[4]

  • Ensure the waste container is stored in secondary containment to prevent spills from spreading.[4]

4. Disposal Request:

  • Once the waste container is full (not exceeding 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][9]

  • Do not dispose of this compound down the drain or by evaporation in a fume hood.[5][10]

5. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[1][8]

  • Remove all sources of ignition.[1][8]

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[11]

  • Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for disposal as hazardous waste.[8][11]

  • Ventilate the area and wash the spill site after the material has been removed.

Quantitative Data and Hazard Information

ParameterValue/InformationSource
Chemical Formula C₆H₁₃I[11]
UN Number UN3082
Hazard Class 9 (Miscellaneous hazardous materials)
Packing Group III
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. H411: Toxic to aquatic life with long lasting effects.[1][8][11]
Storage Temperature Store in a cool place.[1]
Incompatible Materials Strong oxidizing agents, strong bases.[9]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate as Halogenated Waste A->B Begin Disposal C Collect in Labeled, Closed Container B->C Properly Categorized D Store in Cool, Ventilated & Secure Area C->D Containerized E Arrange for Pickup by EHS/Licensed Contractor D->E Ready for Disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 1-Iodohexane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-Iodohexane, a common alkylating agent in organic synthesis. Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity.

Essential Safety Information at a Glance

Proper handling of this compound begins with a thorough understanding of its potential hazards and the necessary precautions. The following tables summarize the key safety information, including the required Personal Protective Equipment (PPE), and first aid protocols in the event of exposure.

Table 1: Personal Protective Equipment (PPE) for this compound
Protection TypeRequired EquipmentSpecifications and Remarks
Eye/Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).Must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and impervious clothing.Gloves must be inspected prior to use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1][2]
Respiratory Protection Use in a well-ventilated area or with a full-face respirator.A respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1]
Table 2: First Aid Measures for this compound Exposure
Exposure RouteFirst Aid ProcedureImmediate Actions and Medical Attention
Inhalation Move the individual to fresh air.If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.If skin irritation persists, consult a physician.[1][3]
Eye Contact Rinse immediately and thoroughly with plenty of water for at least 15 minutes, including under the eyelids.Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.Never give anything by mouth to an unconscious person. Get immediate medical help.[1][2]

Operational Plan: Safe Handling and Storage

Safe laboratory practices are essential when working with this compound. Operations should always be conducted in a well-ventilated area, such as a fume hood.[4] Key handling and storage considerations include:

  • Ventilation: Ensure adequate ventilation to minimize inhalation of vapors.[5]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[3]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[3]

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Protect from direct sunlight as this compound is light-sensitive.[2][3]

Experimental Protocol: Williamson Ether Synthesis using this compound

The following is a representative, step-by-step protocol for a Williamson ether synthesis, a common reaction involving alkyl halides like this compound. This procedure is for illustrative purposes and should be adapted based on the specific requirements of your research.

Objective: To synthesize an ether by reacting an alcohol with this compound.

Materials:

  • Alcohol (e.g., ethanol)

  • Sodium hydride (NaH) or other suitable base

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation: Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet for an inert atmosphere. Ensure all glassware is dry.

  • Alkoxide Formation: In the flask, dissolve the alcohol in the anhydrous solvent. Under the inert atmosphere, carefully and portion-wise add the base (e.g., sodium hydride) to the alcohol solution at 0°C to form the alkoxide.

  • Addition of this compound: Once the alkoxide formation is complete, slowly add this compound to the reaction mixture.

  • Reaction: Heat the mixture to reflux for an appropriate time, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Disposal Plan

Proper disposal of this compound and related waste is crucial to prevent environmental contamination. All waste materials should be handled in accordance with local, state, and federal regulations.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated Materials: Collect waste in suitable, closed containers for disposal.[1][2] Contaminated packaging should be disposed of as unused product.[2]

  • Environmental Precautions: Prevent the chemical from entering drains, as it is toxic to aquatic life.[2][4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_setup Set up in Fume Hood prep_ppe->handling_setup handling_exp Conduct Experiment handling_setup->handling_exp cleanup_decon Decontaminate Glassware handling_exp->cleanup_decon emergency_spill Spill Containment handling_exp->emergency_spill emergency_firstaid Administer First Aid handling_exp->emergency_firstaid cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose emergency_spill->cleanup_dispose

Caption: A flowchart outlining the key stages for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.